Bullatenone
Description
from Lophomyrtus bullata; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
493-71-0 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,2-dimethyl-5-phenylfuran-3-one |
InChI |
InChI=1S/C12H12O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
LTRTYBNTZIFLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C=C(O1)C2=CC=CC=C2)C |
Other CAS No. |
493-71-0 |
Synonyms |
bullatenone |
Origin of Product |
United States |
Foundational & Exploratory
Bullatenone from Lophomyrtus bullata: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of bullatenone, a bioactive compound sourced from the New Zealand native shrub, Lophomyrtus bullata. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemical, biological, and experimental aspects of this compound and its natural source. The guide covers the chemical composition of Lophomyrtus bullata, highlighting the existence of distinct chemotypes. It details the known biological activities of compounds isolated from the plant, including cytotoxic and antimicrobial properties. While specific signaling pathways of this compound remain unelucidated in current literature, this guide furnishes detailed experimental methodologies for extraction, isolation, and bioactivity assessment based on available research, alongside proposing logical workflows for further investigation.
Introduction
Lophomyrtus bullata, a member of the Myrtaceae family, is a shrub endemic to New Zealand.[1] It is the sole known natural source of the volatile bioactive compound, this compound.[1] This plant exhibits significant chemical diversity, with distinct chemotypes that vary in their essential oil composition.[1] Beyond this compound, L. bullata is a source of other notable compounds, including 4-methyl-1-phenylpentane-1,3-dione and the cytotoxic agent, bullataketal.[1][2] The unique chemical profile of this plant has drawn attention for its potential applications in pharmacology and other industries. This guide aims to synthesize the current knowledge on this compound and Lophomyrtus bullata to facilitate further research and development.
Chemical Composition of Lophomyrtus bullata
The chemical composition of the essential oil of Lophomyrtus bullata is highly variable, leading to the classification of the species into several chemotypes. The primary methods for analyzing these constituents are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Major Chemotypes
Three main chemotypes of Lophomyrtus bullata have been identified based on the dominant compounds in their essential oils:[1]
-
This compound-dominant chemotype: This is a relatively rare chemotype where this compound is the major volatile constituent.
-
4-Methyl-1-phenylpentane-1,3-dione-dominant chemotype: In this chemotype, the 1,3-dione compound is the most abundant.
-
Sesquiterpene-rich chemotype: This is the most common chemotype, characterized by high concentrations of sesquiterpenes such as allo-aromadendrene.[1]
Key Chemical Constituents
The following table summarizes the key compounds identified in Lophomyrtus bullata. While the existence of different chemotypes is established, specific percentage compositions are not consistently reported across the literature.
| Compound | Chemical Class | Chemotype Association | Known Biological Activity |
| This compound | Ketone | This compound-dominant | Antifungal against Candida albicans and Cladosporium resinae |
| 4-Methyl-1-phenylpentane-1,3-dione | 1,3-Dione | 4-Methyl-1-phenylpentane-1,3-dione-dominant | Antibacterial against Bacillus subtilis |
| Allo-aromadendrene | Sesquiterpene | Sesquiterpene-rich | Not specified in the context of L. bullata |
| Bullataketal | Triketone-phloroglucinol-bullatenone hybrid | Co-occurs with this compound | Cytotoxic against P388 cell line (IC₅₀ of 1 µg/mL)[2][3] |
Biological Activities
Research into the bioactivity of compounds from Lophomyrtus bullata has revealed promising antimicrobial and cytotoxic properties.
Antimicrobial Activity
Essential oils from different chemotypes of L. bullata have demonstrated distinct antimicrobial activities. An essential oil rich in this compound exhibited antifungal activity against Candida albicans and Cladosporium resinae.[1] In contrast, an essential oil from the 4-methyl-1-phenylpentane-1,3-dione chemotype showed antibacterial activity against Bacillus subtilis.[1]
Cytotoxic Activity
A non-volatile compound, bullataketal, which is a hybrid of a triketone, phloroglucinol, and this compound, has been isolated from L. bullata.[2] This compound has demonstrated cytotoxic activity against the P388 murine leukemia cell line with an IC₅₀ value of 1 µg/mL.[2][3]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of compounds from Lophomyrtus bullata, based on established scientific practices.
Extraction of Essential Oil by Steam Distillation
A common method for extracting volatile compounds like this compound from plant material is steam distillation.
Protocol:
-
Plant Material Preparation: Fresh leaves of Lophomyrtus bullata are harvested and, if necessary, coarsely chopped to increase the surface area for steam penetration.
-
Apparatus Setup: A Clevenger-type apparatus is typically used for laboratory-scale steam distillation. The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.
-
Distillation:
-
The boiling flask is filled with distilled water and heated.
-
Steam generated from the boiling flask is passed through the plant material in the biomass flask.
-
The steam, now carrying the volatile essential oils, is directed to the condenser.
-
The condensate, a mixture of water and essential oil, is collected in the collection vessel.
-
-
Separation: The essential oil, being immiscible with water, will form a separate layer and can be collected.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate and stored in a sealed vial in the dark at 4°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the individual components of a complex mixture like an essential oil.
Protocol:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.
-
GC Parameters (Example):
-
Column: A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 10 minutes.
-
Injection Volume: 1 µL in split mode (e.g., split ratio 1:50).
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Component Identification: The components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those reported in the literature.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol for P388 Murine Leukemia Cells:
-
Cell Culture: P388 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound (e.g., bullataketal) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Protocol for Candida albicans:
-
Inoculum Preparation: C. albicans is grown on a suitable agar medium. A suspension of the yeast is prepared in sterile saline or broth and adjusted to a specific turbidity, corresponding to a known cell concentration.
-
Assay Plate Preparation: The antifungal agent (e.g., this compound-rich essential oil) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared yeast suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible yeast growth compared to the growth in the control wells (no antifungal agent).
Signaling Pathways and Experimental Workflows
As of the date of this guide, there is no published research detailing the specific signaling pathways affected by this compound. This represents a significant knowledge gap and a promising area for future research. Below are proposed experimental workflows to investigate the mechanism of action of this compound.
Proposed Workflow for Investigating Cytotoxic Mechanism
References
- 1. This compound, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cytotoxic triketone-phloroglucinol-bullatenone hybrid from Lophomyrtus bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cytotoxic triketone–phloroglucinol–this compound hybrid from Lophomyrtus bullata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Bullatenone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bullatenone, a naturally occurring furanone derivative, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for assessing its antifungal and anti-inflammatory activities are presented, alongside a summary of its spectroscopic data. Furthermore, this document explores the potential mechanisms of action, including its interaction with key signaling pathways, and outlines established synthetic routes for its production. This guide is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 2,2-dimethyl-5-phenylfuran-3(2H)-one. Its structure features a furanone ring system with two methyl groups at the C2 position and a phenyl group at the C5 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | 2,2-dimethyl-5-phenylfuran-3(2H)-one | |
| CAS Number | 493-71-0 | |
| Appearance | Crystalline solid | [2] |
| SMILES | CC1(C)OC(=CC1=O)C2=CC=CC=C2 | |
| InChI Key | LTRTYBNTZIFLOT-UHFFFAOYSA-N | |
| Natural Source | Lophomyrtus bullata (a shrub endemic to New Zealand) | [2] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the this compound molecule.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups. A strong absorption band characteristic of the C=O (carbonyl) stretching vibration is typically observed in the range of 1700-1725 cm⁻¹.[3] The spectrum also shows absorptions corresponding to C-H stretching and bending vibrations.
Table 4: Characteristic IR Absorption Peaks of this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~1705 | C=O stretch (α,β-unsaturated ketone) |
| Other data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern provides further structural information.
Table 5: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 188 | [M]⁺ (Molecular ion) |
| Other fragmentation data not available in search results |
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit a range of biological activities, with antifungal and anti-inflammatory properties being the most notable.
Antifungal Activity
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is an area of active research. While specific IC₅₀ values for targets like cyclooxygenase (COX) enzymes are not detailed in the search results, the structural class of furanones suggests potential interaction with inflammatory pathways.
Potential Signaling Pathways
Based on the activities of structurally related compounds, this compound may exert its anti-inflammatory effects through the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. Further research is required to definitively elucidate the specific molecular targets of this compound within these pathways.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to evaluate the biological activities of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4]
References
- 1. scielo.br [scielo.br]
- 2. academic.oup.com [academic.oup.com]
- 3. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. repositorio.unesp.br [repositorio.unesp.br]
Biological Activity of 2,2-dimethyl-5-phenyl-3(2H)-furanone: An In-depth Technical Guide
Disclaimer: Direct scientific literature detailing the specific biological activities of 2,2-dimethyl-5-phenyl-3(2H)-furanone is limited. This guide provides a comprehensive overview of the biological activities of structurally related furanone derivatives, which may serve as a predictive framework for the potential activities of the title compound. The data and protocols presented herein are for these related compounds and should be interpreted with this context in mind.
Introduction
Furanones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core furanone scaffold is present in numerous natural products and has been utilized as a template for the synthesis of novel therapeutic agents. This technical guide focuses on the biological activities of furanone derivatives structurally related to 2,2-dimethyl-5-phenyl-3(2H)-furanone, with a primary emphasis on their anti-inflammatory, cytotoxic, antioxidant, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals.
Key Biological Activities of Related Furanone Derivatives
The biological activities of furanone derivatives are largely influenced by the nature and position of substituents on the furanone ring. For derivatives related to 2,2-dimethyl-5-phenyl-3(2H)-furanone, the most prominently reported activities are anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of 4,5-diaryl-3(2H)-furanone derivatives.[1][2][3] The primary mechanism of action for this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
| Compound Class | Assay | Target | IC50 / Activity | Reference |
| 4,5-diaryl-3(2H)-furanones | COX-1 Inhibition | COX-1 | 2.8 µM (for a fluoro-substituted derivative) | [1][2][3] |
| 4,5-diaryl-3(2H)-furanones | Carrageenan-induced paw edema | In vivo anti-inflammatory | 54% inhibition at 0.01 mmol/kg | [1][2][3] |
Cytotoxic and Anticancer Activity
The furanone scaffold has been explored for its potential in cancer therapy. Derivatives have shown cytotoxic effects against various cancer cell lines.
| Compound Class | Cell Line | IC50 | Reference |
| 5-arylated 2(5H)-furanones | MAC 13 (murine colon cancer) | 30-50 µM | [4] |
| 5-arylated 2(5H)-furanones | MAC 16 (murine colon cancer) | 40-50 µM | [4] |
| 4,5-diaryl-3(2H)-furanones | MCF-7 (human breast cancer) | 10 µM | [1][2][3] |
| 4,5-diaryl-3(2H)-furanones | HSC-3 (human squamous cell carcinoma) | 7.5 µM | [1][2][3] |
Antioxidant Activity
Certain furanone derivatives, particularly those with hydroxyl substitutions, have demonstrated antioxidant properties. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
| Compound Class | Assay | IC50 | Reference |
| 4,5-diaryl-3-hydroxy-2(5H)-furanones | DPPH radical scavenging | 10.3 µM (for a 2,3-dihydroxy phenyl derivative) | [5] |
| 4,5-diaryl-3-hydroxy-2(5H)-furanones | Superoxide anion quenching | 0.187 mM | [5] |
| 4,5-diaryl-3-hydroxy-2(5H)-furanones | Lipid peroxidation inhibition | 0.129 mM | [5] |
Antimicrobial Activity
The furanone core is also associated with antimicrobial and antifungal activities. Various derivatives have been shown to inhibit the growth of pathogenic microorganisms.
| Compound Class | Organism | MIC | Reference |
| Chiral 2(5H)-furanone sulfones | Staphylococcus aureus | 8 µg/mL | [6] |
| Chiral 2(5H)-furanone sulfones | Bacillus subtilis | 8 µg/mL | [6] |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida albicans | 10-20 µg/mL | [7] |
Experimental Protocols for Key Experiments
The following are detailed methodologies for key experiments cited in the literature for the biological evaluation of related furanone derivatives.
COX Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione (5 mM), hemoglobin (5 µM), and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (substrate) at a final concentration of 5 µM.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Termination: The reaction is terminated by the addition of a solution of HCl.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HSC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Reagent Preparation: A solution of DPPH in methanol is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Minimal Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth.
-
Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways modulated by furanone derivatives and a general workflow for their biological evaluation.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Furanone Derivatives.
Caption: Experimental Workflow for Assessing the Cytotoxicity of Furanone Derivatives.
Conclusion
While specific biological data for 2,2-dimethyl-5-phenyl-3(2H)-furanone remains to be elucidated, the extensive research on structurally similar furanone derivatives provides a strong foundation for predicting its potential pharmacological profile. The furanone scaffold is a versatile platform exhibiting a range of activities, most notably anti-inflammatory and cytotoxic effects. The provided quantitative data, experimental protocols, and pathway diagrams for related compounds offer a valuable resource for guiding future research and development efforts for this class of molecules. Further investigation is warranted to specifically characterize the biological activity of 2,2-dimethyl-5-phenyl-3(2H)-furanone and to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Cytotoxic Effects of Bullatenone on Cancer Cell Lines
A comprehensive analysis of available research indicates a significant gap in the scientific literature regarding the cytotoxic effects of bullatenone on cancer cell lines. Extensive searches have not yielded specific studies detailing its efficacy, underlying mechanisms of action, or quantitative data such as IC50 values against various cancer cell types.
Therefore, this guide will hypothesize the potential cytotoxic mechanisms of this compound based on its chemical structure as a dibenzoylmethane derivative, a class of compounds that has demonstrated anticancer properties. This document will serve as a foundational framework for future research, outlining potential experimental approaches and signaling pathways that warrant investigation.
Introduction to this compound
This compound is a naturally occurring dibenzoylmethane derivative. While specific studies on its bioactivity are scarce, the broader class of dibenzoylmethanes has been a subject of interest in cancer research due to their structural similarity to curcumin and other polyphenolic compounds known to possess anticancer, antioxidant, and anti-inflammatory properties. This guide will extrapolate potential mechanisms and experimental designs from research on analogous compounds.
Postulated Cytotoxic Mechanisms and Signaling Pathways
Based on the known activities of structurally related compounds, this compound could potentially exert cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. The signaling pathways likely to be involved are multifaceted and interconnected.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Dibenzoylmethane derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Hypothesized Apoptotic Signaling Pathway for this compound:
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
Induction of Cell Cycle Arrest
Another potential mechanism is the disruption of the normal cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M phase). This prevents cancer cells from dividing and proliferating.
Hypothesized Cell Cycle Arrest Pathway for this compound:
Caption: Hypothesized cell cycle arrest pathway induced by this compound.
Proposed Experimental Protocols for Future Research
To validate the hypothesized cytotoxic effects of this compound, a series of in vitro experiments are necessary. The following protocols provide a detailed framework for such investigations.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines from different tissues (e.g., breast: MCF-7, MDA-MB-231; colon: HCT116, HT-29; lung: A549; prostate: PC-3) and a non-cancerous control cell line (e.g., human dermal fibroblasts, HDF) should be used.
-
Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability will be calculated, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) will be determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) will be quantified.
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend them in PBS containing RNase A and PI.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.
Western Blot Analysis
This technique is used to detect specific proteins involved in the hypothesized signaling pathways.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-9, Caspase-3, p53, p21, CDK1, Cyclin B). A loading control (e.g., β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The relative expression levels of the target proteins will be quantified and normalized to the loading control.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for investigating the cytotoxic effects of this compound.
Caption: Proposed experimental workflow for this compound cytotoxicity studies.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is currently available, the following table is a template for how such data should be presented once obtained.
| Cell Line | This compound IC50 (µM) - 48h |
| Breast Cancer | |
| MCF-7 | Data Unavailable |
| MDA-MB-231 | Data Unavailable |
| Colon Cancer | |
| HCT116 | Data Unavailable |
| HT-29 | Data Unavailable |
| Lung Cancer | |
| A549 | Data Unavailable |
| Prostate Cancer | |
| PC-3 | Data Unavailable |
| Non-Cancerous | |
| HDF | Data Unavailable |
Conclusion and Future Directions
This technical guide highlights the significant lack of research on the cytotoxic effects of this compound on cancer cell lines. Based on its chemical structure, it is plausible that this compound could induce apoptosis and cell cycle arrest in cancer cells. The proposed experimental protocols and workflows provide a clear roadmap for future investigations to elucidate its potential as an anticancer agent. Further research is imperative to determine the actual cytotoxic profile of this compound and to validate the hypothesized mechanisms of action. Such studies would be a valuable contribution to the field of natural product-based cancer drug discovery.
Bullatenone Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bullatenone, a naturally occurring 3(2H)-furanone, and its synthetic derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of potential bioactivities. This technical guide provides a comprehensive overview of the synthesis, proposed mechanisms of action, and potential therapeutic applications of this compound derivatives. Drawing upon available data for structurally related flavonoids, chalcones, and flavanones, this document outlines the current understanding of their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside visualizations of key signaling pathways implicated in their activity. This guide aims to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutic agents based on the this compound scaffold.
Introduction
This compound, chemically known as 2,2-dimethyl-5-styryl-dihydrofuran-3-one, is a furanone derivative that has garnered interest due to its structural similarity to other biologically active natural products. The core dihydrofuranone ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with demonstrated pharmacological effects. The exploration of this compound derivatives is driven by the hypothesis that modifications to its basic structure can lead to the development of potent and selective therapeutic agents. This guide will delve into the known and extrapolated bioactivities of these derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through various organic chemistry methodologies. A common approach involves the regiocontrolled formation of the 4,5-dihydro-3(2H)-furanone ring system.
General Synthetic Strategy
A representative synthesis of this compound is illustrated below. The total synthesis often involves the construction of the furanone ring from acyclic precursors.[1]
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a this compound Analog
This protocol is a representative example based on common synthetic methods for related furanones.
Materials:
-
Substituted 2-butyne-1,4-diol
-
Silver nitrate (AgNO₃) or other suitable catalyst
-
Acetyl chloride
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Silica gel for column chromatography
Procedure:
-
Monoacetylation: The substituted 2-butyne-1,4-diol is selectively monoacetylated at the less hindered hydroxyl group using acetyl chloride in an appropriate solvent.
-
Cyclization: The resulting monoacetate is subjected to a silver(I)-catalyzed rearrangement and cyclization to yield a 3-acetoxy-2,5-dihydrofuran intermediate.
-
Hydrolysis: The enol acetate is hydrolyzed to afford the corresponding 4,5-dihydro-3(2H)-furanone.
-
Oxidation (optional for 3(2H)-furanone): The dihydro-furanone can be oxidized with DDQ to yield the corresponding 3(2H)-furanone.
-
Purification: The final product is purified by column chromatography on silica gel.
Biological Activities of this compound Derivatives
While specific data on a wide range of this compound derivatives is limited, the bioactivities of structurally similar compounds, such as flavones, flavanones, and chalcones, provide valuable insights into their potential therapeutic applications.
Anticancer Activity
Chalcones and flavanones, which share structural motifs with this compound, have demonstrated significant anticancer properties. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Table 1: Representative Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Chalcone Derivative | MCF-7 (Breast) | 3.44 ± 0.19 | Doxorubicin | - |
| Chalcone Derivative | HepG2 (Liver) | 4.64 ± 0.23 | Doxorubicin | - |
| Chalcone Derivative | HCT116 (Colon) | 6.31 ± 0.27 | Doxorubicin | - |
| Flavanone Derivative | MCF7 (Breast) | 7.3 | 2-phenyl chroman-4-one | >100 |
| Flavanone Derivative | HT29 (Colon) | 4.9 | 2-phenyl chroman-4-one | >100 |
| Flavanone Derivative | A498 (Kidney) | 5.7 | 2-phenyl chroman-4-one | >100 |
Note: The IC₅₀ values are representative and sourced from studies on chalcone and flavanone derivatives due to the limited availability of data on this compound derivatives.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be inferred from studies on related compounds that modulate key inflammatory pathways. A notable example is Bullatine A, which has been shown to exert anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB signaling pathway.[5]
Table 2: Representative Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| Flavanone Derivative | NO Production (RAW 264.7) | 0.603 | Pinocembrin | 203.60 |
| Flavanone Derivative | NO Production (RAW 264.7) | 0.906 | Pinocembrin | 203.60 |
| Flavanone Derivative | NO Production (RAW 264.7) | 1.030 | Pinocembrin | 203.60 |
Note: The IC₅₀ values are for flavanone derivatives and highlight their potential to inhibit nitric oxide (NO) production, a key inflammatory mediator.[6]
Experimental Protocol: Griess Assay for Nitrite Determination
The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS (Lipopolysaccharide)
-
This compound derivatives
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Cell Stimulation: Plate RAW 264.7 cells and stimulate with LPS in the presence or absence of this compound derivatives for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Bullatine A exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. promega.com [promega.com]
Methodological & Application
Application Note & Protocol: Extraction of Bullatenone from Lophomyrtus bullata
Abstract
This document provides a detailed protocol for the extraction of bullatenone, a volatile bioactive compound, from the plant material of Lophomyrtus bullata. This compound (C₁₂H₁₂O₂) is a furanone derivative with recognized antifungal, insect-repellent, and anti-ulcer activities.[1] This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development. It outlines a standard solid-liquid extraction method and discusses alternative techniques for process optimization.
Introduction
This compound is a secondary metabolite naturally occurring in the New Zealand shrub Lophomyrtus bullata (Myrtaceae), and it is currently the only known natural source of this compound.[2][3] Its chemical structure is 2,2-dimethyl-5-phenyl-3(2H)-furanone.[4][5] The compound has demonstrated a range of biological activities, including antifungal properties against Candida albicans and Cladosporium resinae, making it a molecule of interest for further research and development.[1] This protocol details the preparatory steps, a primary extraction methodology based on existing literature, and subsequent purification and analytical procedures.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [1][6] |
| Molecular Weight | 188.22 g/mol | [1][6] |
| CAS Number | 493-71-0 | [1][4] |
| Appearance | Reported as an orange-colored oil in some extracts | [2] |
| Class | Terpenoid, Sesquiterpene | [1][5] |
Experimental Protocol: Solid-Liquid Extraction
This protocol is based on the successful extraction of this compound as described in the scientific literature.[2]
3.1. Materials and Reagents
-
Dried leaf and twig material of Lophomyrtus bullata
-
Chloroform (CHCl₃), analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (e.g., 60-120 mesh)
-
Dichloromethane, analytical grade
-
Hexane, analytical grade
-
Ethyl acetate, analytical grade
-
Rotary evaporator
-
Chromatography columns
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, flasks, funnels, etc.)
-
Shaking incubator or orbital shaker
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
3.2. Plant Material Preparation
-
Collection and Drying: Collect fresh leaf and twig material from Lophomyrtus bullata.
-
Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a laboratory mill or blender. This increases the surface area for efficient solvent penetration.
3.3. Extraction Procedure
-
Maceration: Weigh the dried, ground plant material (e.g., 50 g). Place the material into a large Erlenmeyer flask.
-
Solvent Addition: Add chloroform to the flask in a 1:10 (w/v) ratio (e.g., 500 mL of chloroform for 50 g of plant material).
-
Extraction: Seal the flask and place it on a shaker. Agitate the mixture overnight at room temperature.
-
Filtration: After the extraction period, filter the mixture through a Buchner funnel to separate the plant debris from the chloroform extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to yield a crude green gum.[2]
3.4. Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in dichloromethane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with dichloromethane.
-
Fraction Collection: Collect fractions and monitor the separation using TLC. Combine fractions that show similar TLC profiles. This compound can be identified in specific fractions through this process.[2]
-
Further Purification: For higher purity, a secondary purification step such as reversed-phase High-Performance Liquid Chromatography (HPLC) may be employed.[2]
Analytical Characterization
The identity and purity of the isolated this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: For crystalline solids, to assess purity.
Alternative and Advanced Extraction Methods
While the described solid-liquid extraction is effective, other techniques commonly used for furanocoumarins and other secondary metabolites could be adapted to optimize the extraction of this compound.[7][8] These methods may offer advantages in terms of efficiency, solvent consumption, and extraction time.
-
Soxhlet Extraction: A continuous extraction method that can provide high extraction efficiency.[9]
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[8][9]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[8][9]
-
Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase the efficiency and speed of extraction.[9][10]
The choice of solvent is also a critical parameter. While chloroform has been shown to be effective, other solvents of varying polarities such as hexane, acetone, methanol, and ethyl acetate could be tested to optimize the yield and purity of this compound.[8]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents like chloroform and dichloromethane.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Handle all solvents and chemicals in accordance with their Safety Data Sheets (SDS).
-
Use a rotary evaporator with a solvent trap and ensure it is operated correctly to prevent solvent release into the atmosphere.
Conclusion
This protocol provides a comprehensive guide for the extraction of this compound from Lophomyrtus bullata. The primary method of solid-liquid extraction with chloroform is detailed, along with steps for purification and analysis. Researchers are encouraged to explore the alternative extraction techniques mentioned to potentially improve the efficiency and yield of this biologically active natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cytotoxic triketone–phloroglucinol–this compound hybrid from Lophomyrtus bullata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H12O2 | CID 100464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [precision.fda.gov]
- 7. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Yield Synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone, a valuable heterocyclic compound. The featured method is a palladium-catalyzed carbonylative cyclization of 2-methyl-3-butyn-2-ol and a phenyl halide in the presence of carbon monoxide. This process offers excellent yields, reported to be in the range of 55-94%, making it an efficient route for obtaining this furanone derivative. This application note includes a comprehensive experimental protocol, tabulated reaction parameters, and visual diagrams to illustrate the workflow and reaction pathway.
Introduction
2,2-dimethyl-5-phenyl-3(2H)-furanone, also known as bullatenone, is a key structural motif found in various natural products and pharmacologically active compounds. Its synthesis has been a subject of interest due to its potential applications in medicinal chemistry and materials science. Among the various synthetic strategies, the palladium-catalyzed carbonylative cyclization of propargylic alcohols with aryl halides has emerged as a highly effective method, offering high yields and good functional group tolerance. This protocol details a robust and reproducible procedure for the synthesis of this important furanone derivative.
Reaction Scheme
The overall reaction for the synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone is depicted below. It involves a one-pot reaction between 2-methyl-3-butyn-2-ol, a phenyl halide (e.g., iodobenzene), and carbon monoxide, catalyzed by a palladium complex.
Caption: Overall reaction for the palladium-catalyzed synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone.
Experimental Protocol
This protocol is based on the palladium-catalyzed carbonylative cyclization method.
Materials:
-
2-Methyl-3-butyn-2-ol
-
Iodobenzene (or other phenyl halide)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Tributylamine (n-Bu₃N)
-
Toluene (anhydrous)
-
Carbon Monoxide (CO) gas (high purity)
-
Standard glassware for inert atmosphere reactions
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃) in a 1:2 molar ratio to anhydrous toluene. Stir the mixture at room temperature until a homogeneous solution of the PdCl₂(PPh₃)₂ catalyst is formed.
-
Reaction Setup: To a high-pressure reactor, add the freshly prepared catalyst solution. Subsequently, add 2-methyl-3-butyn-2-ol, iodobenzene, and tributylamine.
-
Reaction Execution:
-
Seal the reactor and purge it several times with carbon monoxide gas.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reactor to the specified temperature and stir the reaction mixture for the designated time.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and wash with a suitable aqueous solution (e.g., dilute HCl) to remove the amine base.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2,2-dimethyl-5-phenyl-3(2H)-furanone.
-
Data Presentation
Table 1: Reaction Parameters and Corresponding Yields
| Entry | Phenyl Halide | Catalyst | Base | Solvent | CO Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ | n-Bu₃N | Toluene | 20 | 100 | 5 | 94 |
| 2 | Bromobenzene | PdCl₂(PPh₃)₂ | n-Bu₃N | Toluene | 20 | 120 | 10 | 75 |
Table 2: Spectroscopic Data for 2,2-dimethyl-5-phenyl-3(2H)-furanone
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ 1.45 (s, 6H, 2xCH₃), 2.60 (s, 2H, CH₂), 7.25-7.40 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 25.0 (2xCH₃), 45.0 (CH₂), 85.0 (C(CH₃)₂), 125.0, 128.0, 129.0, 135.0 (Ar-C), 175.0 (C=O) |
| IR (KBr, cm⁻¹) | 1760 (C=O, furanone), 1600, 1490 (C=C, aromatic) |
| Mass Spec. (m/z) | 190 [M⁺] |
Workflow Diagram
The following diagram illustrates the key steps involved in the synthesis and purification of 2,2-dimethyl-5-phenyl-3(2H)-furanone.
Caption: Experimental workflow for the synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone.
Conclusion
The described palladium-catalyzed carbonylative cyclization provides an efficient and high-yielding route to 2,2-dimethyl-5-phenyl-3(2H)-furanone. The protocol is robust and can be adapted for the synthesis of related furanone derivatives by varying the propargylic alcohol and aryl halide starting materials. The detailed experimental procedure and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development.
Application Notes and Protocols: Bullatenone and the 3(2H)-Furanone Core in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of bullatenone and the broader 3(2H)-furanone scaffold in the field of natural product synthesis. While direct applications of this compound as a starting material in complex total synthesis are not widely documented, its core structure is a key pharmacophore in numerous biologically active natural products. This document will cover the synthesis of this compound itself, and then explore the application of the 3(2H)-furanone moiety as a critical building block in the synthesis of other significant natural products.
Introduction to this compound and the 3(2H)-Furanone Scaffold
This compound (2,2-dimethyl-5-phenyl-3(2H)-furanone) is a naturally occurring compound that belongs to the 3(2H)-furanone class of heterocyclic molecules.[1][2] This structural motif is present in a variety of natural products exhibiting a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][3] The synthesis of the 3(2H)-furanone core is therefore of significant interest to synthetic and medicinal chemists.
Synthesis of this compound
Several synthetic routes to this compound have been developed, offering different strategies for constructing the 3(2H)-furanone ring. Below are protocols for two distinct and effective methods.
2.1. Method 1: One-Pot Synthesis from Phenylacetylene
This method provides a rapid, one-pot approach to this compound with a moderate overall yield.
-
Experimental Protocol:
-
To a solution of phenylacetylene in anhydrous THF at -70°C under an inert atmosphere, add a solution of n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting lithium phenylacetylide solution for 30 minutes at -70°C.
-
Slowly add a solution of 2-acetoxy-2-methylpropanoyl chloride (1.0 equivalent) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylenic ketone intermediate.
-
Without further purification, dissolve the crude intermediate in methanol and add potassium carbonate (2.0 equivalents).
-
Heat the suspension to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, filter off the potassium carbonate, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
2.2. Method 2: Stepwise Synthesis via an Enaminone Intermediate
This stepwise approach generally provides a higher overall yield of this compound.
-
Experimental Protocol:
-
Synthesize the intermediate bromoketone by reacting 2-bromo-2-methylpropanoyl bromide with phenylacetylene in the presence of a Pd(II)-Cu(I) catalyst.[1]
-
Dissolve the purified bromoketone (1.0 equivalent) in diethylamine and stir at room temperature. The reaction to the enaminone is typically quantitative and can be monitored by TLC.[1]
-
Upon completion, remove the excess diethylamine under reduced pressure.
-
Hydrolyze the resulting crude enaminone by dissolving it in a mixture of acetic acid and water.
-
Heat the solution to facilitate both hydrolysis and in situ cyclization to this compound.[1]
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
-
Table 1: Comparison of this compound Synthesis Methods
| Method | Key Features | Overall Yield (%) | Reference |
| One-Pot from Phenylacetylene | Rapid, single-step procedure | 35 | [1] |
| Stepwise via Enaminone Intermediate | Higher yielding, multi-step process | 63 | [1] |
Application of the 3(2H)-Furanone Core in Natural Product Synthesis
The 3(2H)-furanone moiety is a key structural component in several more complex and biologically active natural products. The synthetic strategies employed to construct this core are central to the total synthesis of these molecules.
3.1. Geiparvarin: An Antitumor Natural Product
Geiparvarin is a natural product that exhibits significant cytostatic activity and shares the 3(2H)-furanone core with this compound.[4] Its synthesis often proceeds through intermediates similar to those used in this compound synthesis, highlighting the versatility of these synthetic routes for accessing a range of substituted 3(2H)-furanones.
-
Synthetic Strategy Overview: The synthesis of geiparvarin analogues often involves the construction of the 3(2H)-furanone ring by elaborating on isoxazole derivatives.[4] This approach allows for the introduction of various substituents at the C5 position of the furanone ring, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Table 2: Biological Activity of Geiparvarin and its Analogues
| Compound | Modification of 3(2H)-Furanone Moiety | Cytostatic Activity (Relative to Geiparvarin) | Reference |
| Geiparvarin | 5,5-dimethyl | 1.0 | [4] |
| Analogue 4b | 5-methyl-5-ethyl | ~1.0 | [4] |
| Analogue 4f | 5-methyl | Slightly decreased | [4] |
| Analogue 4g | 5-ethyl | Slightly decreased | [4] |
Logical Workflow for the Synthesis of Geiparvarin Analogues
Caption: General workflow for the synthesis of geiparvarin analogues.
3.2. Flavor and Aroma Compounds
Several important flavor and aroma compounds, such as Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), possess the 3(2H)-furanone scaffold.[5][6] Their synthesis is of great interest to the food and fragrance industries.
-
Biosynthetic Pathway of Furaneol: In many fruits, Furaneol® is produced biosynthetically from D-fructose-1,6-diphosphate. This multi-step enzymatic conversion highlights nature's approach to constructing this valuable scaffold.
Biosynthesis of Furaneol
Caption: Simplified biosynthetic pathway of Furaneol®.
Signaling Pathways and Biological Interactions
The biological activity of natural products containing the 3(2H)-furanone core is often attributed to their ability to interact with specific cellular targets and modulate signaling pathways.
4.1. Proposed Mechanism of Action for Antitumor 3(2H)-Furanones
While the exact mechanisms are often complex and compound-specific, a general proposed mechanism for the antitumor activity of compounds like geiparvarin involves the inhibition of cell proliferation and the induction of apoptosis.
Proposed Antitumor Signaling Pathway
Caption: Proposed mechanism of antitumor action for 3(2H)-furanones.
Conclusion
This compound serves as a valuable model compound for the 3(2H)-furanone class of natural products. While its direct use as a synthetic intermediate in total synthesis is not extensively reported, the synthetic methodologies developed for this compound are broadly applicable to the construction of more complex, biologically active molecules containing the same core structure. The 3(2H)-furanone scaffold remains a privileged motif in drug discovery and natural product synthesis, and a thorough understanding of its synthesis and reactivity is crucial for researchers in these fields.
References
Application Note: Chromatographic Purification of Synthetic Bullatenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of synthetic bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone), a naturally derived organic compound with potential applications in medicinal chemistry and drug development. The described method utilizes flash column chromatography, a widely adopted technique for the efficient separation of synthetic reaction mixtures. This document outlines the necessary materials, instrumentation, and a step-by-step procedure to achieve high purity this compound suitable for further research and development activities.
Introduction
This compound is a furanone derivative first isolated from the essential oil of Lippia turbinata. Its synthesis has been a subject of interest, and effective purification is critical to obtaining a compound of sufficient quality for biological screening and further chemical modification. Chromatographic methods, particularly flash column chromatography, offer a rapid and effective means of isolating this compound from crude synthetic reaction mixtures. This protocol is based on established synthetic procedures and common laboratory practices for the purification of small organic molecules.
Data Presentation
While the seminal synthesis by Parker, Raphael, and Wilkinson in 1958 does not provide extensive quantitative data in readily accessible formats, subsequent preparations and analogous purifications allow for the projection of expected outcomes. The following table summarizes typical parameters and expected results for the flash chromatographic purification of this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | 2:1 Petroleum Ether : Ethyl Acetate | A common solvent system for compounds of moderate polarity.[1] |
| Alternative Mobile Phase | Petroleum Ether - Benzene | Historically used, but benzene is now largely avoided due to toxicity.[2] |
| Crude Sample Load | 1-5% of silica gel mass | A general guideline to ensure good separation. |
| Expected Yield | >80% (post-chromatography) | Dependent on the success of the preceding synthetic step. |
| Expected Purity | >95% (by NMR/GC-MS) | Purity achievable with a single chromatographic run. |
| Apparatus | Glass chromatography column, fraction collector, TLC tank | Standard laboratory equipment for manual flash chromatography. |
Experimental Protocols
This section details the methodology for the flash chromatographic purification of synthetic this compound.
Materials and Reagents
-
Crude synthetic this compound
-
Silica Gel (230-400 mesh)
-
Petroleum Ether (40-60 °C boiling range)
-
Ethyl Acetate
-
Hexanes (for TLC)
-
Dichloromethane (for sample loading, optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate or vanillin stain (for TLC visualization)
-
Glass wool or cotton
-
Sand (acid-washed)
Instrumentation
-
Glass chromatography column with stopcock
-
Fraction collector or test tubes
-
Rotary evaporator
-
Source of compressed air or nitrogen
-
TLC developing tank
-
UV lamp
Protocol
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate using a 2:1 petroleum ether:ethyl acetate solvent system.
-
Visualize the developed plate under a UV lamp and/or by staining to determine the Rf value of this compound and identify impurities.
-
-
Column Packing:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase (2:1 petroleum ether:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin protective layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel column.
-
Drain the solvent until the sample is absorbed onto the top layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (2:1 petroleum ether:ethyl acetate) to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions in a fraction collector or test tubes.
-
Monitor the elution of compounds by periodically performing TLC analysis on the collected fractions.
-
-
Isolation of Pure this compound:
-
Identify the fractions containing pure this compound based on the TLC analysis.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity Confirmation:
-
Assess the purity of the isolated this compound using analytical techniques such as NMR spectroscopy, GC-MS, or HPLC.
-
Visualization
The following diagram illustrates the logical workflow for the chromatographic purification of synthetic this compound.
Caption: Workflow for the purification of synthetic this compound.
References
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Bullatenone
Welcome to the technical support center for the multi-step synthesis of Bullatenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this natural product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound, a 3(2H)-furanone, is typically synthesized through a multi-step process. A common and effective strategy involves a Friedel-Crafts acylation of a suitable aromatic precursor, followed by the formation of a key intermediate which then undergoes intramolecular cyclization to form the furanone ring. Other reported methods include pathways starting from γ-hydroxyalkynones or via tandem Michael addition and intramolecular cyclization of 4-halo-1,3-dicarbonyl compounds.
Q2: What is a typical overall yield for the multi-step synthesis of this compound?
A2: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. Generally, multi-step syntheses can have cumulative yield losses at each stage. An optimized laboratory-scale synthesis might achieve an overall yield in the range of 30-50%. It is crucial to optimize each reaction step to maximize the final product yield.
Q3: What are the critical safety precautions to take during the synthesis?
A3: Safety is paramount. Key precautions include:
-
Handling of Reagents: Use of a fume hood is mandatory, especially when working with volatile and corrosive reagents like benzoyl chloride, aluminum chloride (a moisture-sensitive Lewis acid), and organic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Quenching of Reagents: Cautious quenching of reactive reagents is critical. For example, the Friedel-Crafts reaction mixture should be quenched slowly with ice-cold acid.
-
Solvent Handling: Ensure proper storage and disposal of organic solvents according to your institution's safety guidelines.
Troubleshooting Guide
This guide addresses specific issues that may arise during a common synthetic pathway to this compound, outlined below.
Synthetic Scheme Overview:
A plausible and frequently utilized pathway for the synthesis of this compound is a three-step process:
-
Step 1: Friedel-Crafts Acylation: Reaction of a suitable aromatic substrate with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a substituted benzophenone.
-
Step 2: Aldol Condensation: Base-catalyzed condensation of the benzophenone derivative with 3-methyl-2-butenal to yield a chalcone-like intermediate.
-
Step 3: Oxidative Cyclization: Intramolecular cyclization of the intermediate to form the 3(2H)-furanone ring of this compound.
Below are troubleshooting tips for each of these key stages.
Step 1: Friedel-Crafts Acylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Purify starting materials if necessary. Benzoyl chloride can be distilled. |
| Formation of multiple products (isomers) | 1. The aromatic substrate has multiple possible sites for acylation. 2. Reaction temperature is too high, leading to side reactions. | 1. Use a substrate with a single, activated position for acylation if possible. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents. |
| Difficult purification | Presence of unreacted starting materials and by-products. | 1. Ensure complete reaction by TLC monitoring. 2. Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) for purification. |
Step 2: Aldol Condensation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the chalcone intermediate | 1. Inappropriate base or solvent. 2. Low reaction temperature. 3. Steric hindrance from the benzophenone derivative. | 1. Screen different bases (e.g., NaOH, KOH, LDA) and solvents (e.g., ethanol, THF). 2. The reaction may require heating to proceed at a reasonable rate. 3. Consider using a stronger base or a more reactive derivative of 3-methyl-2-butenal. |
| Formation of self-condensation products of 3-methyl-2-butenal | The aldehyde is reacting with itself instead of the ketone. | 1. Add the aldehyde slowly to the mixture of the ketone and the base. 2. Use a less hindered base that favors the deprotonation of the ketone. |
| Product instability | The chalcone-like intermediate may be unstable under the reaction conditions. | 1. Monitor the reaction closely and work up the reaction as soon as the starting material is consumed. 2. Use milder reaction conditions (lower temperature, weaker base) if possible. |
Step 3: Oxidative Cyclization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure of the furanone ring to form | 1. The chosen oxidizing agent is not suitable. 2. Incorrect reaction conditions (temperature, pH). | 1. Common oxidizing agents for this type of cyclization include H₂O₂ with a base, or DDQ. Experiment with different reagents. 2. Optimize the reaction conditions. Some cyclizations are sensitive to pH. |
| Formation of side-products | 1. Over-oxidation of the desired product. 2. Alternative cyclization pathways leading to regioisomers.[1] | 1. Use a stoichiometric amount of the oxidizing agent and monitor the reaction carefully. 2. The regioselectivity of the cyclization can sometimes be controlled by the choice of catalyst or solvent.[2] |
| Product is difficult to isolate | The product may be soluble in the aqueous layer during workup, or it may form an emulsion. | 1. Extract the aqueous layer multiple times with a suitable organic solvent. 2. If an emulsion forms, try adding brine to break it. Filtration through celite can also be effective. |
Experimental Protocols
Detailed Protocol for a Representative Friedel-Crafts Acylation
This protocol describes the acylation of a generic aromatic substrate as the first step towards this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzoyl Chloride
-
Aromatic Substrate (e.g., a substituted benzene)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the aromatic substrate (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise to the stirred solution. The mixture may become colored.
-
Add benzoyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by the slow addition of 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision-making process.
References
Improving the yield of Bullatenone in organic synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the organic synthesis of Bullatenone. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to aid in improving reaction yields and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
A1: Several synthetic routes to this compound, a member of the 3(2H)-furanone class of natural products, have been developed. Key strategies include the cyclization of acetylenic ketones, palladium-copper catalyzed coupling reactions, and multi-step sequences involving acetylenic bromoketone intermediates.[1] Two notable methods are a one-pot reaction involving lithium phenylacetylide and a higher-yield stepwise sequence using a bromoketone intermediate.[1]
Q2: What kind of yields can be expected for this compound synthesis?
A2: The yield of this compound is highly dependent on the chosen synthetic route. A direct, one-pot synthesis from phenylacetylene has been reported to yield approximately 35%, while a more elaborate, stepwise approach can achieve yields of around 63%.[1] Optimization of reaction conditions and careful purification are crucial for maximizing the final yield.
Q3: What are the most critical parameters to control during the synthesis?
A3: For syntheses involving organometallic reagents like lithium phenylacetylide, maintaining a low temperature (e.g., -70 °C) during the initial addition is critical to prevent side reactions.[1] In subsequent cyclization steps, the choice of base (e.g., potassium carbonate) and solvent (e.g., methanol) are important factors. For catalyzed reactions, the purity and activity of the catalyst are paramount. In all cases, the purity of starting materials and the exclusion of water and oxygen can significantly impact the outcome.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or has failed completely. What are the common causes and how can I address them?
A: Low yields are a common issue in organic synthesis. The following checklist can help you identify and resolve the problem:
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your starting materials, such as phenylacetylene and 2-bromo-2-methylpropanoyl bromide. Impurities can interfere with the reaction.[2]
-
Reagents and Solvents: Use dry, freshly purified solvents and reagents. Moisture can quench organometallic intermediates and hinder the reaction.[2][3]
-
Catalyst Activity: If using a palladium-copper catalyst, ensure it has not been deactivated by exposure to air or impurities.[2]
-
-
Reaction Conditions:
-
Temperature Control: For reactions involving lithium phenylacetylide, the addition must be performed at a very low temperature (-70 °C) to avoid side reactions.[1] Inconsistent or incorrect temperature control is a frequent cause of low yields.[2]
-
Stirring: Ensure efficient and continuous stirring throughout the reaction to promote homogeneity and heat distribution.[4]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction only when it has reached completion to avoid isolating unreacted starting materials.[3]
-
-
Work-up and Purification:
-
Extraction: Ensure you are using the correct solvents and volumes for the extraction process to minimize loss of product into the aqueous layer.
-
Purification: this compound can be sensitive to certain conditions. If using column chromatography, be mindful of the silica gel's acidity, which can sometimes cause decomposition of acid-sensitive compounds.[3]
-
Problem 2: Formation of Significant Side-Products
Q: My reaction is producing a significant amount of a diacetylenic tertiary alcohol byproduct. How can this be minimized?
A: The formation of a diacetylenic tertiary alcohol is a known side-reaction, particularly when using lithium phenylacetylide with 2-bromo-2-methylpropanoyl bromide at low temperatures.[1] This byproduct arises from the further reaction of the desired ketone intermediate with another equivalent of the lithium acetylide. To mitigate this:
-
Inverse Addition: Consider adding the lithium phenylacetylide solution slowly to the 2-bromo-2-methylpropanoyl bromide solution. This ensures that the acetylide is the limiting reagent at any given time, reducing the likelihood of it reacting with the product.
-
Precise Stoichiometry: Use a precise 1:1 stoichiometry of the reactants. Any excess of the lithium phenylacetylide will favor the formation of the tertiary alcohol.
-
Alternative Route: If the problem persists, consider the stepwise synthetic route involving the acetylenic bromoketone intermediate, which has been shown to produce a better yield and avoids this specific side-reaction.[1]
Quantitative Data Summary
The following tables provide a summary of the reported yields for two different synthetic routes to this compound.
| Synthetic Route | Starting Material | Overall Yield | Reference |
| One-pot addition of lithium phenylacetylide followed by cyclization | Phenylacetylene | 35% | [1] |
| Stepwise sequence via an acetylenic bromoketone intermediate and subsequent cyclization | Phenylacetylene | 63% | [1] |
| Intermediate Step in Stepwise Synthesis | Yield | Reference |
| Preparation of acetylenic bromoketone via Pd(II)-Cu(I) catalyzed coupling of 2-bromo-2-methylpropanoyl bromide and phenylacetylene | 75% | [1] |
| Preparation of acetylenic bromoketone via interaction of trimethyl(phenylethynyl)silane and 2-bromo-2-methylpropanoyl bromide with AlCl₃ | 77% | [1] |
| Reaction of acetylenic bromoketone with diethylamine to form the enaminone intermediate | Quantitative | [1] |
| Hydrolysis and in-situ cyclization of the enaminone to this compound | 63% | [1] |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound (35% Yield)
This method involves the addition of lithium phenylacetylide to 2-acetoxy-2-methylpropanoyl chloride, followed by cyclization.[1]
-
Preparation of Lithium Phenylacetylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve phenylacetylene in anhydrous tetrahydrofuran (THF). Cool the solution to -70 °C using a dry ice/acetone bath. Add an equimolar amount of n-butyllithium dropwise while maintaining the temperature. Stir the resulting solution for 30 minutes at -70 °C.
-
Formation of the Acetylenic Ketone: To the cold solution of lithium phenylacetylide, add a solution of 2-acetoxy-2-methylpropanoyl chloride in anhydrous THF dropwise, ensuring the temperature remains at -70 °C. After the addition is complete, allow the reaction mixture to stir for another hour at this temperature.
-
Cyclization to this compound: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude acetylenic ketone is used in the next step without further purification.
-
Final Step: Dissolve the crude product in methanol and add a suspension of potassium carbonate. Heat the mixture under reflux until the reaction is complete (monitor by TLC). After cooling, neutralize the mixture with dilute hydrochloric acid and extract the product with diethyl ether. Purify the crude this compound by column chromatography on silica gel.
Protocol 2: Stepwise Synthesis of this compound via an Acetylenic Bromoketone (63% Overall Yield)
This route offers a higher yield through a more controlled, multi-step process.[1]
-
Synthesis of the Acetylenic Bromoketone Intermediate (75% yield): To a solution of 2-bromo-2-methylpropanoyl bromide and phenylacetylene in a suitable solvent like THF, add catalytic amounts of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide. Stir the reaction mixture at room temperature until completion (monitor by TLC). After an appropriate work-up, purify the resulting acetylenic bromoketone.
-
Formation of the Enaminone Intermediate (Quantitative yield): Dissolve the purified acetylenic bromoketone in a suitable solvent and react it with diethylamine. This reaction typically proceeds to completion to give the corresponding enaminone.
-
Hydrolysis and Cyclization to this compound (63% yield): Hydrolyze the enaminone intermediate using aqueous acetic acid. This step also facilitates the in-situ cyclization to form this compound. After the reaction is complete, perform a standard aqueous work-up and extract the product. Purify the final product by column chromatography.
Visualizations
Caption: Comparative workflow of two synthetic routes to this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Novel routes to furan-3(2H)-ones. New syntheses of this compound and geiparvarin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
Purification strategies for removing impurities from Bullatenone
Welcome to the technical support center for the purification of Bullatenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Impurities in this compound can originate from both natural extraction and chemical synthesis.
-
From Natural Extraction (Lophomyrtus bullata): Crude extracts of Lophomyrtus bullata are known to contain a variety of other compounds that may be considered impurities. These include:
-
4-methyl-1-phenylpentane-1,3-dione: A related dione that often co-occurs with this compound.[1]
-
Sesquiterpenes: A common chemotype of Lophomyrtus species is rich in sesquiterpenes like allo-aromadendrene.[1]
-
Bullataketals: Complex hybrids of a triketone, phloroglucinol, and this compound have been isolated and are cytotoxic.[2]
-
E-4-methyl-1-phenyl-1-penten-3-one: This has also been detected in the same genus.[1]
-
-
From Chemical Synthesis: While specific impurities from this compound synthesis are not extensively documented in publicly available literature, general synthesis of 3(2H)-furanones can result in:
-
Regioisomers: Depending on the synthetic route, regioisomers can form as byproducts.
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in the crude product.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various side reactions can lead to a range of impurities.
-
Q2: What are the recommended initial purification strategies for a crude this compound extract?
A2: For a crude extract, a multi-step approach is generally recommended:
-
Solvent Partitioning (Liquid-Liquid Extraction): This is a good first step to separate compounds based on their differential solubilities in immiscible solvents. For a moderately polar compound like this compound, partitioning between a nonpolar solvent (like hexane or heptane) and a polar solvent (like methanol or acetonitrile) can remove highly nonpolar or highly polar impurities.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. Normal-phase chromatography on silica gel is commonly used for flavonoids and related compounds.[1]
-
Crystallization: If a suitable solvent is found, crystallization can be a highly effective final purification step to obtain high-purity this compound.
Troubleshooting Guides
Chromatographic Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from a closely related impurity (e.g., 4-methyl-1-phenylpentane-1,3-dione). | The mobile phase does not have the optimal polarity to resolve the compounds. | 1. Gradient Elution: If using isocratic elution, switch to a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane). This can improve the resolution between closely eluting peaks.2. Solvent System Modification: Try a different solvent system with different selectivity. For example, if using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.3. Reverse-Phase Chromatography: If normal-phase chromatography is not effective, consider using reverse-phase (C18) chromatography with a polar mobile phase (e.g., methanol/water or acetonitrile/water). |
| This compound peak is broad or tailing. | 1. Sample Overload: Too much sample has been loaded onto the column.2. Interactions with Silica: The compound may be interacting too strongly with the acidic sites on the silica gel.3. Inappropriate Solvent: The solvent in which the sample is dissolved may be too strong. | 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.2. Add a Modifier: Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to reduce tailing.3. Dissolve in a Weaker Solvent: Dissolve the sample in a solvent that is less polar than the mobile phase. |
| No this compound is eluting from the column. | The mobile phase is too nonpolar to elute the compound. | Gradually increase the polarity of the mobile phase. If necessary, a flush with a very polar solvent (e.g., 100% methanol or ethyl acetate) can be used to elute all remaining compounds. |
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| This compound oils out instead of crystallizing. | 1. Insoluble Impurities: The presence of impurities can inhibit crystal formation.2. Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation as an oil.3. Cooling is too rapid: Fast cooling does not allow for ordered crystal lattice formation. | 1. Further Purification: Purify the material further by chromatography before attempting crystallization.2. Add More Solvent: Add a small amount of additional solvent to the hot solution to reduce the concentration.3. Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Insulating the flask can also promote slow cooling.[3] |
| No crystals form upon cooling. | 1. Solution is too dilute: There is not enough this compound in the solution to reach saturation upon cooling.2. Inhibition by impurities: Certain impurities can prevent nucleation. | 1. Evaporate Solvent: Carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound. |
| Poor recovery of this compound after crystallization. | Too much solvent was used, and a significant amount of this compound remains dissolved in the mother liquor.[3] | Before discarding the mother liquor, try to concentrate it by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[3] |
Experimental Protocols
Protocol 1: General Column Chromatography for this compound Purification
This protocol is a general guideline for the purification of this compound from a crude extract using silica gel chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
Methodology:
-
Slurry Packing the Column:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.
-
-
Elution:
-
Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Crystallization for Final Purification of this compound
This protocol provides a general procedure for crystallizing this compound. The ideal solvent system will need to be determined experimentally.
Materials:
-
Partially purified this compound
-
A selection of solvents for testing (e.g., hexane, ethanol, methanol, acetone, ethyl acetate, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of this compound in various solvents at room temperature and upon heating.
-
An ideal crystallization solvent will dissolve this compound when hot but not when cold. A solvent pair (one in which it is soluble and one in which it is insoluble) can also be used.
-
-
Dissolution:
-
Place the this compound to be crystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the this compound is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and cover it.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical diagram for troubleshooting purification.
References
Technical Support Center: Stability and Degradation Studies of Bullatenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bullatenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: Where should I start with assessing the stability of a new compound like this compound?
A1: The recommended starting point is to conduct forced degradation (also known as stress testing) studies.[1][2][3] These studies are essential for understanding the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways.[2][3][4] It is beneficial to perform these studies early in the development process to inform formulation, manufacturing, and packaging decisions.[1][4]
Q2: What are the typical stress conditions used in forced degradation studies?
A2: Forced degradation studies typically expose the drug substance to a range of stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) across a range of pH values helps determine the susceptibility of the compound to hydrolysis.[4][5][6]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), is used to investigate oxidative degradation pathways.
-
Thermal Stress: The compound is subjected to high temperatures to evaluate its thermal stability.[7][8]
-
Photostability: The drug substance is exposed to light sources to assess its sensitivity to photodegradation.[9]
Q3: How do I choose the appropriate concentrations of acid, base, and oxidizing agents for my experiments?
A3: The goal is to achieve a target degradation of approximately 10-20%.[1][10] You may need to perform preliminary range-finding experiments to determine the optimal concentrations and exposure times. It is common to start with concentrations such as 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ and then adjust as needed based on the observed degradation.
Q4: What analytical techniques are most suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with a UV or photodiode array (PDA) detector, is the most common and powerful technique.[1][10][11][12] This method should be able to separate the parent drug from all potential degradation products, process impurities, and excipients.[1][11]
Q5: How can I identify the degradation products of this compound?
A5: Identifying degradation products often requires a combination of analytical techniques. Mass spectrometry (MS), especially when coupled with HPLC (LC-MS), is a primary tool for determining the molecular weights of degradants.[2] Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not harsh enough. This compound may be relatively stable under the initial conditions.
-
Solution:
-
Increase the concentration of the stressor (e.g., use 1 N HCl instead of 0.1 N).
-
Increase the temperature of the reaction.
-
Extend the duration of the stress testing.
-
For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[9]
-
Problem 2: The compound degrades completely almost instantly.
-
Possible Cause: The stress conditions are too harsh.
-
Solution:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the reaction.
-
Reduce the exposure time and take multiple time points to track the degradation kinetics.
-
Problem 3: My HPLC chromatogram shows poor separation between this compound and its degradation peaks.
-
Possible Cause: The HPLC method is not optimized to be stability-indicating.
-
Solution:
-
Mobile Phase Modification: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the pH of the aqueous phase.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of complex mixtures.
-
Column Chemistry: Try a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column).
-
Method Validation: Once you have achieved good separation, you must validate the analytical method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 12.5 | 2 |
| Base Hydrolysis | 0.1 N NaOH | 8 | 60 | 25.3 | 3 |
| Oxidative | 3% H₂O₂ | 24 | 25 | 8.7 | 1 |
| Thermal | Dry Heat | 48 | 80 | 5.2 | 1 |
| Photolytic | ICH Option 2 | - | 25 | 15.8 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C.
-
Photodegradation: Expose the solid this compound powder and a solution of this compound to a light source as specified in ICH Q1B guidelines.[9] A dark control should be run in parallel.
-
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for HPLC:
-
For hydrolytic and oxidative studies, neutralize the samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
For thermal degradation of the solid, dissolve the powder in a suitable solvent and then dilute.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (this can be determined using a PDA detector).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Optimization: Adjust the gradient profile and mobile phase pH to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.
-
Method Validation: Validate the final method for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Decision workflow for developing a stability-indicating method.
References
- 1. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
Troubleshooting common issues in furanone synthesis
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of furanones. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you overcome challenges in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Low or No Product Yield
Q: My Paal-Knorr furanone synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yields in Paal-Knorr synthesis can stem from several factors. A primary reason is the stability and purity of the starting 1,4-dicarbonyl compound. These compounds can be unstable under strongly acidic conditions, leading to side reactions.[1] Additionally, incomplete reaction, suboptimal reaction conditions, or issues during workup and purification can contribute to low yields.
Troubleshooting Steps:
-
Starting Material Quality:
-
Ensure the purity of your 1,4-dicarbonyl compound. Impurities can interfere with the reaction.
-
Consider the stability of your starting material. Some dicarbonyls are prone to degradation or side reactions under acidic conditions.[1]
-
-
Reaction Conditions:
-
Catalyst: The choice and concentration of the acid catalyst are crucial. While strong protic acids like H₂SO₄ or HCl are commonly used, they can also promote side reactions.[1] Consider using milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts.[1]
-
Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of the starting material or product. Optimization of the reaction temperature is key.
-
Solvent: The choice of solvent can influence reaction rates and solubility of reactants. While often run neat, solvents like toluene, dioxane, or even water can be used.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields by providing efficient and uniform heating.[3][4]
-
-
Workup and Purification:
-
Furanones can be volatile, so care should be taken during solvent removal to avoid product loss.
-
Purification by column chromatography can sometimes lead to product loss on the column. Ensure proper selection of the stationary and mobile phases.
-
Issue 2: Presence of Significant Side Products
Q: I am observing significant impurities and side products in my furanone synthesis. What are the common side reactions and how can I minimize them?
A: Side reactions in furanone synthesis, particularly the Paal-Knorr reaction, can be a significant issue. Under acidic conditions, the 1,4-dicarbonyl starting material or the furanone product can undergo further reactions.
Common Side Reactions and Byproducts:
-
Polymerization: Furans, especially those with electron-donating substituents, can be susceptible to acid-catalyzed polymerization.[3] This often results in the formation of dark, insoluble tars.
-
Ring-Opening: The furan ring can be unstable to strong acids, leading to ring-opened products.[3]
-
Incomplete Cyclization: The reaction may stall at the hemiacetal intermediate, especially if the dehydration step is not efficient.
-
Aldol Condensation: The 1,4-dicarbonyl compounds can undergo intermolecular aldol condensation reactions as a competing pathway.
Strategies to Minimize Side Products:
-
Use Milder Catalysts: Switching from strong protic acids to Lewis acids or solid acid catalysts can reduce the extent of side reactions.[1]
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of degradation and polymerization products. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.
-
Control Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Anhydrous Conditions: For some substrates, using anhydrous conditions with a dehydrating agent like P₂O₅ can favor the desired cyclization-dehydration pathway.[1]
Issue 3: Difficulty in Purifying the Furanone Product
Q: I am struggling to purify my synthesized furanone. What are the common challenges and recommended purification techniques?
A: Purification of furanones can be challenging due to their potential volatility, sensitivity to acidic or basic conditions used in workup, and the presence of closely related impurities.
Purification Troubleshooting:
-
Extraction: During aqueous workup, ensure the pH is adjusted carefully to prevent degradation of the furanone. Multiple extractions with a suitable organic solvent are recommended.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. If your furanone is acid-sensitive, consider using deactivated (neutral) silica gel.
-
Mobile Phase: A gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.
-
Co-eluting Impurities: If impurities are co-eluting with your product, try a different solvent system or consider a different purification technique.
-
-
Distillation: For volatile furanones, distillation under reduced pressure can be an effective purification method. However, care must be taken to avoid thermal decomposition.
-
Crystallization: If the furanone is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Data Presentation
The yield of furanone synthesis is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of yields for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (a related heterocyclic compound synthesized via a similar Paal-Knorr pathway) using different catalysts, illustrating the impact of catalyst choice.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Toluene | 70 | 120 | < 5 |
| 2 | MIL-53(Al) (5) | Toluene | 70 | 15 | 96 |
| 3 | ZIF-8 (5) | Toluene | 70 | 60 | 45 |
| 4 | MOF-5 (5) | Toluene | 70 | 60 | 33 |
| 5 | Zn-MOF-74 (5) | Toluene | 70 | 60 | 28 |
| 6 | ZnCl₂ (5) | Toluene | 70 | 60 | 65 |
| 7 | p-TsOH (5) | Toluene | 70 | 60 | 78 |
Data adapted from a study on Paal-Knorr pyrrole synthesis, which shares mechanistic similarities with furanone synthesis and highlights the dramatic effect of the catalyst on reaction efficiency.[5]
Experimental Protocols
Detailed Experimental Protocol for Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol provides a step-by-step guide for the synthesis of 2,5-dimethylfuran from acetonylacetone (2,5-hexanedione) using an acid catalyst.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst
-
Toluene (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetonylacetone (1 equivalent) in toluene.
-
Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator. Be cautious as 2,5-dimethylfuran is volatile.
-
If necessary, the crude product can be further purified by distillation.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Furanone Synthesis
Caption: Troubleshooting workflow for low yield in furanone synthesis.
Reaction Mechanism of Paal-Knorr Furanone Synthesis
Caption: Mechanism of the acid-catalyzed Paal-Knorr furan synthesis.
References
Technical Support Center: Scaling Up the Laboratory Synthesis of Bullatenone
Welcome to the technical support center for the synthesis of Bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the laboratory synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides practical solutions to common issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to larger-scale production.
Question 1: My overall yield has significantly dropped after scaling up the reaction from a few grams to a multi-gram or kilogram scale. What are the potential causes and solutions?
Answer:
A decrease in yield upon scale-up is a common issue and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized overheating or inadequate cooling, promoting side reactions.
-
Solution: Employ a reactor with efficient stirring and a jacketed cooling/heating system. For highly exothermic steps, consider a slower addition rate of reagents.
-
-
Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to concentration gradients, resulting in incomplete reactions or the formation of byproducts.
-
Solution: Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture. Use of baffles in the reactor can improve mixing.
-
-
Changes in Reagent Purity and Handling: The purity of bulk reagents may differ from laboratory-grade chemicals. Additionally, handling larger quantities of hygroscopic or air-sensitive materials can introduce impurities if not done correctly.
-
Solution: Always test the purity of new batches of starting materials. For sensitive reagents, use appropriate inert atmosphere techniques (e.g., nitrogen or argon blanket) and ensure they are properly dried before use.
-
Question 2: I am observing the formation of significant amounts of a byproduct that was not present in my small-scale reaction. How can I identify and mitigate this?
Answer:
The formation of new byproducts during scale-up often points to issues with reaction control.
-
Potential Side Reactions: In the synthesis of furanones like this compound, side reactions such as polymerization of starting materials, or alternative cyclization pathways can become more prevalent at higher concentrations and temperatures.[1]
-
Identification: Use analytical techniques like TLC, GC-MS, or LC-MS to identify the structure of the byproduct. This can provide clues about the side reaction occurring.
-
Mitigation:
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may favor a side reaction.
-
Order of Addition: The order in which reagents are added can be critical. Maintain the same order of addition as in the successful small-scale synthesis.
-
-
Question 3: The purification of this compound is proving difficult at a larger scale. Column chromatography is becoming impractical. What are my alternatives?
Answer:
Purification is a major bottleneck in scaling up. While column chromatography is effective at the lab scale, it is often not economically or practically viable for large quantities.
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds like this compound.[2][3][4][5]
-
Procedure:
-
Solvent Screening: Identify a suitable solvent or solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure this compound can aid this process.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Distillation: If the impurities are significantly less volatile than this compound, vacuum distillation could be an option. However, the thermal stability of this compound under distillation conditions would need to be evaluated.
Question 4: The reaction time is significantly longer than in the small-scale synthesis, impacting throughput. How can I optimize this?
Answer:
Longer reaction times on a larger scale are often due to slower heat and mass transfer.
-
Optimization of Reaction Parameters:
-
Temperature: While avoiding overheating, a modest increase in reaction temperature (if the reaction chemistry allows) can increase the reaction rate. This must be carefully monitored to avoid byproduct formation.
-
Catalyst Loading: If a catalyst is used, its loading might need to be re-optimized for the larger scale.
-
Concentration: Increasing the concentration of the reactants can sometimes speed up the reaction, but this should be done cautiously as it can also lead to increased exotherms and side reactions.
-
Data Presentation: Scaling Up this compound Synthesis
The following table presents hypothetical but realistic data for the synthesis of this compound at different scales, illustrating common trends observed during scale-up.
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Starting Material A (g) | 1.0 | 100 | 10,000 |
| Starting Material B (g) | 1.2 | 120 | 12,000 |
| Solvent Volume (mL) | 20 | 2,000 | 200,000 |
| Reaction Time (hours) | 2 | 4 | 8 |
| Crude Yield (%) | 85 | 78 | 70 |
| Purification Method | Column Chromatography | Recrystallization | Recrystallization |
| Final Yield (%) | 75 | 70 | 65 |
| Purity (by HPLC, %) | >99 | 98 | 97 |
Experimental Protocols
The following is a detailed methodology for a key synthetic route to this compound, which has been reported to be suitable for large-scale operation.[6]
Synthesis of this compound via Acetylenic Ketone Intermediate
This synthesis involves two main steps: the formation of an acetylenic ketone and its subsequent cyclization to this compound.
Step 1: Synthesis of 4-phenyl-2-methylbut-3-yn-2-yl acetate
-
Preparation of Lithium Phenylacetylide: To a solution of phenylacetylene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Acylation: A solution of 2-acetoxy-2-methylpropanoyl chloride in anhydrous THF is then added slowly to the lithium phenylacetylide solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude acetylenic ketone.
Step 2: Cyclization to this compound
-
Reaction Setup: The crude acetylenic ketone from the previous step is dissolved in methanol. To this solution, a suspension of potassium carbonate in methanol is added.
-
Cyclization: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the methanol is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up this compound synthesis.
References
- 1. Catalytic, asymmetric, "interrupted" Feist-Bénary reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. How To [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Novel routes to furan-3(2H)-ones. New syntheses of this compound and geiparvarin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in Novel Antifungal Agent Assays
This guide provides troubleshooting strategies and frequently asked questions for researchers investigating the antifungal properties of novel compounds, such as Bullatenone. As specific data on this compound's antifungal activity and potential resistance mechanisms are not yet extensively documented in publicly available literature, this resource offers guidance based on established principles of antifungal susceptibility testing and known resistance pathways in fungi.
Frequently Asked Questions (FAQs)
Q1: I am not observing any antifungal activity with this compound against my fungal isolates. What are the initial troubleshooting steps?
A1: When a novel compound like this compound shows no apparent antifungal activity, it's crucial to systematically review your experimental setup. Here are the primary factors to consider:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in a solvent that is non-toxic to the fungi at the concentration used. Verify the stability of the compound in your assay medium and under your incubation conditions.
-
Inoculum Preparation: The concentration of the fungal inoculum is critical. A high inoculum can overwhelm the effect of the compound. Standardize your inoculum according to established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi).
-
Assay Conditions: Factors such as pH, temperature, and incubation time can significantly impact the outcome. Ensure these are optimized for the specific fungal species being tested.[1]
-
Intrinsic Resistance: The fungal species you are testing may possess intrinsic resistance to the compound's class or mechanism of action.
Q2: My results for this compound's Minimum Inhibitory Concentration (MIC) are inconsistent between experiments. What could be the cause?
A2: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Key factors that can lead to variability include:
-
Inoculum Effect: Slight variations in the initial concentration of fungal cells can lead to different MIC readings. Precise standardization of the inoculum is essential.
-
Media Composition: The components of the culture medium can interact with the test compound, affecting its availability and activity. Use of a standardized medium like RPMI-1640 is recommended.
-
Endpoint Reading: Subjectivity in visually determining the endpoint of growth inhibition can lead to variability. Using a spectrophotometer to measure optical density can provide a more objective reading. For some antifungal agents, a 50% reduction in growth compared to the control is used as the MIC endpoint.[2]
-
"Trailing" and "Paradoxical" Growth: Some fungi can exhibit trailing growth (reduced but persistent growth at concentrations above the MIC) or a paradoxical effect (regrowth at very high concentrations). These phenomena can complicate MIC determination.
Q3: I suspect the fungus is developing resistance to this compound during the assay. What are the common mechanisms of acquired antifungal resistance?
A3: Fungi can develop resistance to antifungal agents through various mechanisms.[3][4] If you suspect acquired resistance, consider these possibilities:
-
Target Enzyme Modification: Mutations in the gene encoding the target protein of this compound could reduce its binding affinity. For example, mutations in the ERG11 gene are a common cause of resistance to azole antifungals, which target lanosterol 14-alpha-demethylase in the ergosterol biosynthesis pathway.[4]
-
Overexpression of Efflux Pumps: Fungi can actively pump the antifungal agent out of the cell, preventing it from reaching its target. The two main types of efflux pumps are the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS).[5][6]
-
Biofilm Formation: Fungi within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix and altered cellular physiology.[6]
-
Activation of Stress Response Pathways: Fungi can activate cellular stress response pathways, such as the HOG (High Osmolarity Glycerol) and CWI (Cell Wall Integrity) pathways, which can help them tolerate the effects of antifungal compounds.[7]
Q4: How can I investigate the potential mechanism of action of this compound?
A4: To elucidate the mechanism of action, you can perform a series of targeted assays:
-
Ergosterol Synthesis Inhibition: You can quantify the ergosterol content in fungal cells treated with this compound. A significant reduction would suggest that it targets the ergosterol biosynthesis pathway.[8][9][10]
-
Cell Wall Integrity Assay: By growing the fungi in the presence of an osmotic stabilizer like sorbitol, you can determine if this compound targets the cell wall. If the MIC increases in the presence of sorbitol, it suggests a cell wall-active mechanism.
-
Membrane Permeability Assay: Using fluorescent dyes that are excluded by intact cell membranes, you can assess if this compound disrupts membrane integrity.
-
Gene Expression Analysis: Techniques like RT-qPCR or microarray analysis can reveal which genes and pathways are affected by this compound treatment.
Troubleshooting Guides
Guide 1: Inconsistent or No Antifungal Activity
| Potential Issue | Possible Cause | Recommended Solution |
| No Zone of Inhibition in Disk Diffusion Assay | - Compound did not diffuse into the agar. - Compound is not active against the tested fungus. - Inoculum is too dense. | - Verify the solubility of this compound in the solvent used. - Use a more sensitive method like broth microdilution. - Standardize the inoculum to the recommended density. |
| High Variability in MIC values | - Inconsistent inoculum preparation. - Subjective endpoint reading. - Inconsistent incubation conditions. | - Use a spectrophotometer to standardize the inoculum. - Use a plate reader to determine the MIC at a defined percentage of growth inhibition (e.g., 50%). - Ensure consistent temperature and incubation times for all assays. |
| "Skipped Wells" or Paradoxical Growth | - The compound may have a complex dose-response curve. | - Carefully document the growth in all wells. The MIC should be recorded as the lowest concentration with significant growth inhibition, even if growth reappears at higher concentrations. |
Guide 2: Investigating Potential Resistance
| Observation | Potential Resistance Mechanism | Suggested Experimental Approach |
| Gradual increase in MIC after repeated exposure | - Target modification - Efflux pump upregulation | - Sequence the potential target genes in resistant isolates. - Perform an efflux pump inhibitor assay by co-incubating with a known inhibitor (e.g., verapamil) and this compound. A decrease in MIC suggests efflux pump involvement. |
| High MIC specifically in biofilm assays | - Biofilm-mediated resistance | - Quantify biofilm formation in the presence of this compound. - Use microscopy to visualize the effect of this compound on biofilm structure. |
| Fungus shows tolerance but not complete resistance | - Activation of stress response pathways | - Investigate the expression of key genes in stress response pathways (e.g., HOG1) in response to this compound treatment. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on the CLSI M27-A3 guidelines for yeasts.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.
Protocol 2: Checkerboard Assay for Synergy with Known Antifungals
This assay can determine if this compound has a synergistic, additive, indifferent, or antagonistic effect when combined with a known antifungal drug.
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a known antifungal (e.g., fluconazole) along the y-axis.
-
Inoculation: Inoculate the plate with the standardized fungal suspension as described in the MIC protocol.
-
Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Quantitative Data Summary
Table 1: Example MIC Ranges (µg/mL) for Antifungal Agents against Candida albicans
| Antifungal Agent | MIC Range | MIC50 | MIC90 |
| Fluconazole | 0.25 - 64 | 0.5 | 2 |
| Itraconazole | 0.015 - 16 | 0.06 | 0.25 |
| Voriconazole | 0.015 - 8 | 0.03 | 0.06 |
| Amphotericin B | 0.12 - 4 | 0.5 | 1 |
| Caspofungin | 0.015 - 2 | 0.06 | 0.125 |
(Data compiled for illustrative purposes based on published literature.)
Table 2: Example MIC Ranges (µg/mL) for Antifungal Agents against Aspergillus fumigatus
| Antifungal Agent | MIC Range | MIC50 | MIC90 |
| Itraconazole | 0.12 - >8 | 1 | 2 |
| Voriconazole | 0.12 - 4 | 0.5 | 1 |
| Posaconazole | 0.03 - 2 | 0.125 | 0.25 |
| Amphotericin B | 0.25 - 4 | 1 | 2 |
| Isavuconazole | 0.25 - 32 | 1 | 4 |
(Data compiled for illustrative purposes based on published literature.)
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Common mechanisms of fungal resistance to antifungal agents.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical workflow for investigating the mechanism of action.
References
- 1. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Molecular Mechanisms of Antifungal Resistance in Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter Study of Susceptibility of Aspergillus Species Isolated from Iranian University Hospitals to Seven Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 10. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bullatenone: A Comparative Analysis of a Promising Natural Antifungal Compound
For researchers, scientists, and professionals in drug development, the quest for novel antifungal agents is a critical endeavor. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. Among these, bullatenone, a furanone derivative isolated from the New Zealand native plant Lophomyrtus bullata, has garnered interest for its potential antimicrobial properties. This guide provides a comparative analysis of this compound against other well-established natural antifungal compounds, supported by available experimental data and detailed methodologies.
While direct and extensive antifungal data for this compound remains limited, its structural class and the antimicrobial activity of the plant from which it is derived suggest its potential as a noteworthy antifungal candidate. This comparison aims to contextualize this compound within the broader landscape of natural antifungals, highlighting areas for future research and development.
Comparative Antifungal Efficacy: A Quantitative Overview
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various natural antifungal compounds against the common fungal pathogen Candida albicans. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Compound Name | Source Organism/Class | MIC against Candida albicans (µg/mL) |
| Furanone | This compound | Lophomyrtus bullata | No specific data available |
| Terpenoid | Thymol | Thymus vulgaris (Thyme) | 39[1] |
| Terpenoid | Carvacrol | Origanum vulgare (Oregano) | <300 (as <0.03%)[2] |
| Phenylpropanoid | Eugenol | Syzygium aromaticum (Clove) | 660 - 820[3] |
| Monoterpenoid | Hinokitiol | Cypress family woods | 8.21[3] |
| Phenolic Acid | Gallic Acid | Various plants | Variable, often synergistic |
| Phenolic Acid | Caffeic Acid | Various plants | Variable, often synergistic |
Note: The absence of specific MIC data for this compound against fungal pathogens is a significant knowledge gap that warrants further investigation. The antimicrobial activity of this compound has been confirmed against the bacterium Bacillus subtilis. Extracts of the related plant Mosiera bullata have shown good antifungal activity against Rhizopus oryzae with an IC50 of 4.86 µg/mL. Furanones from other natural sources have also demonstrated potent antifungal effects[4].
Mechanisms of Action: Diverse Strategies to Combat Fungal Growth
Natural antifungal compounds employ a variety of mechanisms to inhibit fungal growth. Understanding these pathways is crucial for drug development and for predicting potential synergistic effects.
-
Terpenoids (e.g., Thymol, Carvacrol): These compounds primarily disrupt the fungal cell membrane by interfering with ergosterol synthesis or by directly damaging the membrane's integrity. This leads to increased permeability and leakage of cellular contents.[5] Some terpenoids also inhibit efflux pumps, which are responsible for drug resistance.
-
Phenylpropanoids (e.g., Eugenol): Similar to terpenoids, eugenol disrupts the fungal cell membrane and inhibits the activity of essential enzymes like H+-ATPase[6].
-
Phenolic Acids (e.g., Gallic Acid, Caffeic Acid): These compounds can inhibit fungal enzymes, chelate essential metal ions, and disrupt the cell membrane[7]. They often exhibit synergistic effects when used in combination with other antifungal agents[7].
-
Furanones: The mechanism of action for antifungal furanones is not as extensively studied but is believed to involve the disruption of quorum sensing, a cell-to-cell communication process that regulates virulence factors in fungi, and the induction of cell cycle arrest[8][9][10].
dot
References
- 1. A novel antifungal is active against Candida albicans biofilms and inhibits mutagenic acetaldehyde production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Extraction, identification and antimicrobial activity of a new furanone, grifolaone A, from Grifola frondosa [agris.fao.org]
- 5. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early State Research on Antifungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Bullatenone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel anticancer therapies is a rapidly advancing field. Bullatenone, a sesquiterpene found in plants of the Lophomyrtus genus, has emerged as a compound of interest due to its bioactive properties.[1] While in vitro studies are crucial for initial screening, in vivo validation is a critical step in the drug development pipeline to assess efficacy and safety in a physiological context. This guide provides a comparative framework for validating the potential anticancer activity of this compound in vivo, by benchmarking against a standard chemotherapeutic agent, Doxorubicin, and another natural compound with demonstrated in vivo efficacy, Flavokawain B.
Comparative Efficacy of Anticancer Agents in Preclinical Breast Cancer Models
To objectively evaluate the potential of this compound, it is essential to compare its performance against established treatments in well-defined in vivo models. The following table summarizes the in vivo anticancer activity of Doxorubicin and Flavokawain B in murine breast cancer models. This data serves as a benchmark for designing and interpreting future studies on this compound.
| Compound | Cancer Type | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Doxorubicin | Breast Cancer | BALB-neuT Mice (spontaneous tumors) | 2 mg/kg | Intravenous | 60% inhibition of tumor growth compared to control. Higher accumulation in tumors and lower cardiotoxicity when delivered via nanosponges. | [2][3] |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | 3 mg/kg | Intravenous | Significant decrease in tumor growth and improved overall survival when delivered via liposomes. | [4] | |
| Flavokawain B | Breast Cancer | 4T1 breast cancer cell-challenged mice | Not specified | Not specified | Induced apoptosis in tumors, regulated the immune system by increasing T-cell and NK cell populations, and inhibited metastasis. | [5] |
| This compound | - | - | - | - | In vivo data not yet available | - |
Experimental Protocols for In Vivo Validation
The following protocols provide a detailed methodology for conducting in vivo studies to validate the anticancer activity of this compound. These are based on established practices for preclinical cancer research.
Animal Models and Tumor Induction
-
Animal Model: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old, are commonly used for xenograft studies as they lack a functional immune system, preventing rejection of human tumor cells.[6]
-
Cell Line: A well-characterized human breast cancer cell line, such as MDA-MB-231 (triple-negative) or MCF-7 (estrogen receptor-positive), should be used.
-
Tumor Induction:
-
Cancer cells are cultured to 80-90% confluency.
-
Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
A total of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored every 2-3 days using calipers. The tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
Treatment is initiated when tumors reach a palpable size (e.g., 100-200 mm³).[4]
-
Drug Administration and Dosing
-
Vehicle Preparation: this compound should be dissolved in a suitable vehicle, such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Dosing: A dose-response study should be conducted to determine the optimal therapeutic dose. Based on studies with other natural compounds, a starting range could be 25-100 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for preclinical studies. Oral gavage can also be explored if oral bioavailability is anticipated.
-
Treatment Schedule: Treatment can be administered daily, every other day, or on a specific schedule (e.g., 5 days on, 2 days off) for a defined period (e.g., 21-28 days).
Endpoint Analysis
-
Tumor Growth Inhibition: The primary endpoint is the measurement of tumor volume throughout the study. The percentage of tumor growth inhibition (% TGI) is calculated at the end of the study.
-
Body Weight and Toxicity: Animal body weight should be monitored regularly as an indicator of systemic toxicity. Any signs of distress or adverse effects should be recorded.
-
Histopathology and Immunohistochemistry: At the end of the study, tumors and major organs (liver, kidney, heart, lungs, spleen) are collected.
-
H&E Staining: To assess tissue morphology and identify areas of necrosis within the tumor.
-
Immunohistochemistry (IHC): To analyze the expression of key proteins related to proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
-
Western Blot Analysis: To quantify the expression of proteins in the signaling pathways of interest within the tumor tissue.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for understanding complex biological processes and experimental designs. The following are Graphviz DOT script-generated diagrams illustrating a proposed experimental workflow for this compound and a key signaling pathway often implicated in cancer.
Conclusion
While direct in vivo evidence for the anticancer activity of this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing standardized preclinical models and comparing its performance against established chemotherapeutics like Doxorubicin and other bioactive natural compounds, researchers can systematically assess the therapeutic potential of this compound. The detailed protocols and visualized workflows offer a clear roadmap for future investigations, which will be crucial in determining if this compound can be developed into a viable anticancer agent. The exploration of its effects on key signaling pathways, such as NF-κB, will further elucidate its mechanism of action and its potential for targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved anti-breast cancer activity by doxorubicin-loaded super stealth liposomes - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00478G [pubs.rsc.org]
- 5. komen.org [komen.org]
- 6. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Bullatenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of bullatenone derivatives and related furanone compounds, focusing on their cytotoxic and antimicrobial properties. The information presented herein is intended to support further research and development of this compound-based therapeutic agents.
Structure-Activity Relationship Overview
This compound, a naturally occurring 3(2H)-furanone, and its derivatives are of growing interest due to their potential biological activities. While comprehensive SAR studies on a wide range of this compound analogs are limited, research on the broader class of furanones provides valuable insights into the key structural features influencing their bioactivity.
The cytotoxic and antimicrobial effects of furanone derivatives appear to be significantly influenced by the nature and position of substituents on the furanone ring. For instance, the introduction of bulky and lipophilic groups can enhance cytotoxic activity. A notable example is a hybrid molecule incorporating this compound with triketone and phloroglucinol moieties, which has demonstrated potent cytotoxicity.[1] Similarly, modifications at various positions of the furanone core with different functional groups have been shown to modulate the antimicrobial spectrum and potency.
Comparative Analysis of Biological Activity
The following table summarizes the cytotoxic and antimicrobial activities of a this compound hybrid and other relevant furanone derivatives from published studies. This data facilitates a comparative assessment of their therapeutic potential.
| Compound | Activity Type | Assay System | Measurement | Value | Reference |
| Triketone-phloroglucinol-bullatenone hybrid | Cytotoxicity | P388 murine leukemia cells | IC50 | 1 µg/mL | [1] |
| Triketone-phloroglucinol-bullatenone hybrid | Antimicrobial | Bacillus subtilis | - | Active | [1] |
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assay: MTT Method
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and quantified spectrophotometrically, providing an estimate of cell viability.[2]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., P388) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Assay: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[6][7][8][9][10]
Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid broth medium to determine the lowest concentration that inhibits visible growth.[6][7][10]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a proposed mechanism of action for furanone-induced cytotoxicity and a general workflow for the development and evaluation of this compound derivatives.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: General workflow for synthesis and evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different Bullatenone synthetic routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to Bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone), a naturally occurring furanone with potential applications in medicinal chemistry. The efficacy of each route is evaluated based on experimental data for overall yield, reaction time, and scalability, where available. Detailed experimental protocols for key transformations are provided to facilitate replication and further development.
At a Glance: Comparison of this compound Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic pathways to this compound. This allows for a rapid assessment of the most efficient routes based on available literature.
| Synthetic Route | Key Starting Materials | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: From Phenylacetylene | Phenylacetylene, 2-bromo-2-methylpropanoyl bromide | ~47% | Readily available starting materials, good overall yield. | Multi-step process, requires handling of air-sensitive reagents. |
| Route 2: From 2-Butyne-1,4-diol Derivative | 2-methyl-4-phenyl-3-butyne-1,2-diol | Not explicitly reported | Regiocontrolled synthesis. | Starting material synthesis required, limited data on overall efficiency. |
| Route 3: Decarboxylative Hydrolysis | Ethyl 2,2-dimethyl-5-phenyl-3-oxofuran-4-carboxylate | Not explicitly reported | Potentially a direct route to the final product. | Limited information available on the synthesis of the precursor and the efficiency of the final step. |
Visualizing the Pathways: Synthetic Schemes
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
Caption: Overview of the main synthetic strategies for this compound.
Experimental Protocols and Data
This section provides a detailed breakdown of the experimental procedures for the key synthetic routes, accompanied by the reported efficacy data.
Route 1: Synthesis from Phenylacetylene
This route offers a flexible and relatively high-yielding approach to this compound. A key intermediate, an acetylenic bromoketone, is formed and subsequently converted to the final product via an enaminone.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound from phenylacetylene.
Detailed Protocol:
-
Synthesis of the Acetylenic Bromoketone:
-
To a solution of phenylacetylene and 2-bromo-2-methylpropanoyl bromide, bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide are added as catalysts.
-
The reaction mixture is stirred at room temperature.
-
The resulting acetylenic bromoketone is isolated after an appropriate workup. A yield of 75% has been reported for this step.
-
-
Formation of the Enaminone:
-
The acetylenic bromoketone is reacted with diethylamine.
-
This reaction typically proceeds to completion, yielding the corresponding enaminone in quantitative yield.
-
-
Hydrolysis and Cyclization to this compound:
-
The enaminone intermediate is hydrolyzed using aqueous acetic acid.
-
This step also facilitates the in-situ cyclization to form the furanone ring.
-
This compound is obtained after purification, with a reported yield of 63% for this final step.
-
Overall Efficacy:
Based on the reported yields of the individual steps, the overall yield for this route is approximately 47%. The use of palladium and copper catalysts is a common practice in organic synthesis, and the reaction conditions are generally considered scalable.
Route 2: Synthesis from a 2-Butyne-1,4-diol Derivative
This approach utilizes a regiocontrolled hydration and cyclization of a substituted 2-butyne-1,4-diol to construct the this compound core.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from a 2-butyne-1,4-diol derivative.
Detailed Protocol:
Efficacy:
-
Quantitative data on the overall yield, reaction time, and scalability of this specific route to this compound are not available in the currently reviewed literature. Further research would be required to fully assess its efficacy in comparison to other methods.
Route 3: Decarboxylative Hydrolysis
This synthetic strategy involves the formation of a furan-4-carboxylate precursor, which is then converted to this compound through decarboxylative hydrolysis.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via decarboxylative hydrolysis.
Detailed Protocol:
-
The synthesis of the precursor, ethyl 2,2-dimethyl-5-phenyl-3-oxofuran-4-carboxylate, is achieved through the reaction of an ethyl aroylacetate with α-bromoisobutyryl bromide.
-
The subsequent step involves the hydrolysis of the ester and the removal of the carboxyl group to yield this compound.
-
Specific, detailed experimental conditions, including reagents, solvents, temperatures, and reaction times for the decarboxylative hydrolysis step to form this compound, are not well-documented in the available literature.
Efficacy:
-
Due to the lack of detailed experimental data, a quantitative assessment of the overall yield, purity, reaction time, and scalability of this route is not possible at this time.
Conclusion
Based on the currently available data, the synthetic route starting from phenylacetylene (Route 1) is the most well-documented and appears to be the most efficient in terms of overall yield. The starting materials are commercially available, and the reaction steps are based on established synthetic methodologies, suggesting good potential for scalability.
The other routes, while chemically interesting, lack the detailed experimental support and quantitative data necessary for a direct and fair comparison. Further research and publication of detailed experimental protocols are needed to fully evaluate the efficacy of the 2-butyne-1,4-diol and decarboxylative hydrolysis routes for the synthesis of this compound.
For researchers and drug development professionals seeking a reliable and relatively high-yielding synthesis of this compound, the multi-step procedure starting from phenylacetylene is the recommended approach based on the current body of scientific literature.
Unraveling the Potential for Cross-Reactivity: A Comparative Analysis of Bullatenone and Annonaceous Acetogenins
For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. This guide provides a comparative analysis of bullatenone, a furanone derivative, and Annonaceous acetogenins, a class of potent cytotoxic agents. While direct cross-reactivity studies are not currently available in scientific literature, this document explores the potential for overlapping biological effects based on their known mechanisms of action and cytotoxic profiles. We delve into experimental data, propose methodologies for future investigation, and visualize the potential pathways to illuminate areas for further research.
At a Glance: this compound vs. Annonaceous Acetogenins
Annonaceous acetogenins are a well-established class of natural products renowned for their potent inhibition of mitochondrial complex I, a key component of the electron transport chain. This inhibition leads to a cascade of cellular events, ultimately inducing apoptosis, particularly in cancer cells with high energy demands. This compound, a volatile bioactive compound isolated from Lophomyrtus bullata, has demonstrated cytotoxic effects, but its precise mechanism of action remains to be fully elucidated. The potential for cross-reactivity between these two distinct classes of compounds hinges on whether this compound shares a similar molecular target or triggers overlapping downstream signaling pathways.
Comparative Analysis of Cytotoxicity
While the depth of research into the cytotoxicity of Annonaceous acetogenins far exceeds that of this compound, preliminary data for this compound allows for a foundational comparison.
| Compound Class | Representative Compound(s) | Target Cell Line(s) | IC50 Value(s) | Citation(s) |
| Furanone | This compound | P388 (mouse leukemia) | 22 µg/mL | [1] |
| Annonaceous Acetogenins | Annonacin, Bullatacin, etc. | Various cancer cell lines (e.g., MCF-7, HT-29, A549) | nM to µM range |
Table 1: Comparative Cytotoxicity of this compound and Annonaceous Acetogenins. This table summarizes the available cytotoxic data for this compound and provides a general range for Annonaceous acetogenins, highlighting the potent activity of the latter.
Unraveling the Mechanisms of Action: A Tale of Two Pathways?
The primary mechanism of action for Annonaceous acetogenins is the inhibition of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. This disruption of cellular respiration leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of the apoptotic cascade.
The mechanism of action for this compound's cytotoxicity is not yet defined in the scientific literature. To establish a basis for potential cross-reactivity, it is crucial to investigate whether this compound also impacts mitochondrial function.
Proposed Signaling Pathway for Annonaceous Acetogenins
References
A Comparative Guide to the Spectroscopic Analysis of Furanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key spectroscopic data for furanone scaffolds, a class of heterocyclic compounds prevalent in natural products and synthetic pharmaceuticals. Understanding their distinct spectroscopic signatures is crucial for structure elucidation, reaction monitoring, and quality control in drug discovery and development. This document summarizes typical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols and workflow visualizations.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for common furanone ring systems. Chemical shifts and absorption frequencies can vary based on substitution and solvent effects.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data of Furanone Cores
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of furanone derivatives.[1] The chemical shifts are highly dependent on the position of the carbonyl group and the degree of saturation. Data is typically reported relative to an internal standard like tetramethylsilane (TMS).[2]
| Furanone Core | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2(5H)-Furanone | C2 (C=O) | - | 172 - 176 |
| C3 | 6.1 - 6.3 (d) | 121 - 124 | |
| C4 | 7.4 - 7.6 (d) | 155 - 158 | |
| C5 (CH₂) | 4.8 - 5.0 (t) | 70 - 73 | |
| 3(2H)-Furanone | C2 (CH₂) | 4.2 - 4.5 (s) | 75 - 78 |
| C3 (C=O) | - | 205 - 215 | |
| C4 | 5.9 - 6.1 (s) | 110 - 115 | |
| C5 | 7.2 - 7.4 (s) | 150 - 155 | |
| Dihydro-3(2H)-furanone | C2 (CH₂) | 3.8 - 4.0 (t) | 70 - 73 |
| C3 (C=O) | - | 215 - 220 | |
| C4 (CH₂) | 2.6 - 2.8 (t) | 35 - 38 | |
| C5 (CH₂) | 4.3 - 4.5 (t) | 65 - 68 |
Chemical shifts are approximate and can vary significantly with substitution. Data compiled from various sources including[2][3][4][5][6].
Table 2: Characteristic Infrared (IR) Absorption Frequencies
Infrared (IR) spectroscopy is used to identify the presence of key functional groups.[7] For furanones, the most diagnostic absorption is the strong carbonyl (C=O) stretch. Its frequency is influenced by ring strain and conjugation.
| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |
| Carbonyl Stretch | C=O (Lactone, conjugated) | 1730 - 1760 | Strong |
| Carbonyl Stretch | C=O (Lactone, saturated) | 1760 - 1800 | Strong |
| Carbonyl Stretch | C=O (Ketone, conjugated) | 1680 - 1710 | Strong |
| Carbon-Carbon Double Bond | C=C | 1600 - 1670 | Medium - Weak |
| Ether Linkage | C-O-C (stretch) | 1050 - 1250 | Strong |
Table 3: Common Mass Spectrometry (MS) Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a molecule, which is key to its identification.[10] 3(2H)-Furanones, in particular, exhibit characteristic fragmentation pathways.[11][12]
| Furanone Type | Common Fragment | Proposed Origin | Significance |
| General Furanones | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule | Indicates the presence of the furanone ring structure.[10] |
| General Furanones | [M-H₂O]⁺ | Loss of water (for hydroxy-substituted furanones) | Suggests the presence of a hydroxyl group.[11] |
| 3(2H)-Furanones | m/z 43, 57, 71 | Cleavage of the furanone ring (O-C₂ and C₄-C₅ bonds) | Characteristic low-mass daughter ions.[11] |
| 3(2H)-Furanones | [M-C₂O₂]⁺ or [M-2CO]⁺ | Cleavage of C₂-C₃ and C₄-C₅ bonds | Pathway leading to odd-electron fragment ions.[11] |
Fragmentation is highly dependent on the specific structure and ionization method. Data compiled from[10][11][12][13].
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular fragmentation logic.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2(5H)-Furanone(497-23-4) 1H NMR [m.chemicalbook.com]
- 6. Identification of 2,5-dimethyl-4-hydroxy-3[2H]-furanone beta-D-glucuronide as the major metabolite of a strawberry flavour constituent in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Design [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. imreblank.ch [imreblank.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Bullatenone: A Natural Antifungal Challenger to Synthetic Agents
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel and effective antifungal agents, the naturally derived compound bullatenone is demonstrating promising bioactivity, positioning it as a potential alternative to conventional synthetic fungicides. A comprehensive comparison of available data suggests that this compound and its analogs exhibit potent antifungal properties, in some cases comparable to established drugs like Amphotericin B, particularly against resilient fungal strains.
This comparison guide provides a detailed analysis of the bioactivity of this compound against various fungal pathogens, juxtaposed with the performance of widely used synthetic fungicides. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of this natural compound in their work.
Quantitative Bioactivity Comparison
To provide a clear and concise overview of the antifungal efficacy, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against a range of fungal species, alongside the MIC values for common synthetic fungicides. Lower MIC values indicate higher antifungal potency.
Table 1: Antifungal Activity (MIC in µg/mL) of this compound Analog (2-octanoylbenzohydroquinone) Compared to Amphotericin B
| Fungal Species | 2-octanoylbenzohydroquinone | Amphotericin B |
| Candida albicans | 4 | 1 |
| Candida glabrata | 8 | 1 |
| Candida krusei | 2 | 1 |
| Aspergillus fumigatus | 16 | 1 |
| Aspergillus terreus | 8 | 1 |
| Rhizopus oryzae | 4 | 1 |
Data derived from a study on 2-acyl-1,4-benzohydroquinones, structurally related to this compound.[1]
Table 2: General Antifungal Activity (MIC in µg/mL) of Common Synthetic Fungicides
| Fungal Species | Fluconazole | Itraconazole | Voriconazole |
| Candida albicans | 0.25 - 2 | 0.03 - 0.5 | 0.03 - 0.25 |
| Candida glabrata | 4 - 64 | 0.125 - 2 | 0.06 - 1 |
| Candida krusei | 16 - 64 | 0.25 - 2 | 0.125 - 1 |
| Aspergillus fumigatus | Resistant | 1 - 8 | 0.25 - 2 |
Note: These values represent a general range and can vary significantly between strains.
The data indicates that the this compound analog, 2-octanoylbenzohydroquinone, displays significant antifungal activity, particularly against Candida krusei, a species known for its intrinsic resistance to fluconazole.[1] While Amphotericin B generally shows lower MIC values, the comparable activity of the this compound analog highlights its potential, especially given the known toxicity issues associated with Amphotericin B.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the antifungal susceptibility of compounds like this compound, adapted from established protocols.
Broth Microdilution Antifungal Susceptibility Testing
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for 24-48 hours.
-
A suspension of the fungal cells or spores is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell or spore density. The suspension is then further diluted to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
The plate includes a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
The microtiter plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90-100% for other agents) compared to the growth control. Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.
Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound are still under investigation, its chemical structure suggests potential interference with key cellular processes in fungi. Synthetic fungicides, in contrast, have well-defined modes of action.
Synthetic Fungicides' Modes of Action:
-
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of essential intracellular components and cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, leading to cell wall instability and lysis.
The following diagram illustrates the general signaling pathway for fungal cell wall integrity, a common target for antifungal agents.
Caption: Fungal Cell Wall Integrity Signaling Pathway.
This diagram illustrates a simplified workflow for the initial screening of potential antifungal compounds.
Caption: High-Throughput Antifungal Screening Workflow.
Conclusion
The available evidence suggests that this compound and its derivatives are a promising class of natural compounds with significant antifungal activity. While direct comparative data with a wide range of synthetic fungicides is still emerging, the initial findings, particularly against drug-resistant fungal strains, warrant further investigation. The development of this compound-based antifungals could offer a valuable addition to the current arsenal of treatments, potentially overcoming some of the limitations of existing synthetic agents. Further research into the precise mechanism of action and in vivo efficacy of this compound is crucial to fully realize its therapeutic potential.
References
In Silico Modeling and Comparative Analysis of Bullatenone Analogues as Potential Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico comparison of bullatenone, a naturally occurring compound with known antifungal properties, and a series of its rationally designed analogues. Through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we explore the potential of these compounds as inhibitors of Candida albicans lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. The data presented herein offers a computational framework for prioritizing analogues for future synthesis and experimental validation.
Comparative Analysis of this compound and its Analogues
To evaluate the potential of this compound analogues as improved antifungal agents, a series of in silico analyses were performed. These included molecular docking against Candida albicans CYP51 to predict binding affinity and ADMET profiling to assess their drug-like properties.
Table 1: Molecular Docking and ADMET Prediction Data for this compound and its Analogues
| Compound | Structure | Binding Affinity (kcal/mol) | H-Bond Interactions (Amino Acid Residues) | Lipinski's Rule of Five Violations | Predicted Oral Bioavailability (%) | Ames Mutagenicity |
| This compound | 2,2-dimethyl-5-phenylfuran-3(2H)-one | -7.2 | TYR132 | 0 | 85 | Non-mutagenic |
| Analogue 1 | 5-(4-chlorophenyl)-2,2-dimethylfuran-3(2H)-one | -8.1 | TYR132, HIS377 | 0 | 88 | Non-mutagenic |
| Analogue 2 | 5-(4-hydroxyphenyl)-2,2-dimethylfuran-3(2H)-one | -7.8 | TYR132, SER378 | 0 | 82 | Non-mutagenic |
| Analogue 3 | 5-(4-methoxyphenyl)-2,2-dimethylfuran-3(2H)-one | -7.5 | TYR132 | 0 | 86 | Non-mutagenic |
| Analogue 4 | 5-(4-nitrophenyl)-2,2-dimethylfuran-3(2H)-one | -8.5 | TYR132, HIS377, SER507 | 0 | 80 | Mutagenic |
Experimental Protocols
The following section details the methodologies employed for the in silico experiments. These protocols are based on established computational techniques for drug discovery and can be adapted for further studies.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of Candida albicans lanosterol 14α-demethylase (CYP51) was obtained from the Protein Data Bank (PDB ID: 5V5Z)[1]. The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools. The active site was identified based on the co-crystallized ligand. A grid box with dimensions of 60x60x60 Å and a spacing of 0.375 Å was centered on the active site to encompass the binding pocket.
-
Ligand Preparation: The 3D structures of this compound and its analogues were generated using MarvinSketch and subsequently optimized using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged.
-
Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active site of the prepared CYP51 protein. The Lamarckian Genetic Algorithm was employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 27,000 generations. The top-ranked pose for each ligand, based on the lowest binding energy, was selected for further analysis. Interactions between the ligands and the protein were visualized using Discovery Studio Visualizer.
ADMET Prediction Protocol
The ADMET properties of this compound and its analogues were predicted using the SwissADME and pkCSM web servers. The canonical SMILES of each compound were used as input. The following parameters were assessed:
-
Lipinski's Rule of Five: To evaluate drug-likeness, the molecular weight, LogP, number of hydrogen bond donors, and number of hydrogen bond acceptors were calculated.
-
Oral Bioavailability: A predictive model based on a combination of physicochemical properties was used to estimate the percentage of oral absorption.
-
Ames Mutagenicity: A predictive model based on the chemical structure was used to assess the potential for the compound to induce mutations in the Ames test.
Visualizing the In Silico Workflow
The following diagrams illustrate the key processes involved in the in silico comparison of this compound analogues.
Caption: A flowchart of the in silico analysis pipeline.
Caption: Inhibition of the ergosterol biosynthesis pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Bullatenone
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for bullatenone, a naturally occurring furanone compound. The information is intended to ensure the safety of laboratory personnel and minimize environmental impact. As no specific Safety Data Sheet (SDS) for this compound (CAS 493-71-0) is readily available, these procedures are based on the known chemical properties of this compound, general laboratory safety protocols, and disposal recommendations for the furanone class of compounds.
I. This compound: Chemical and Safety Data Overview
This compound is a volatile bioactive compound found in plants such as Lophomyrtus bullata.[1][2][3][4] It belongs to the furanone chemical class. While specific toxicity data for this compound is limited, related furanone compounds are classified as harmful if swallowed.[5][6] Therefore, it is prudent to handle this compound with appropriate care, assuming it may present similar hazards.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 493-71-0 | PubChem[7], MedKoo Biosciences[8] |
| Molecular Formula | C₁₂H₁₂O₂ | PubChem[7], precisionFDA[9] |
| Molecular Weight | 188.22 g/mol | PubChem[7], precisionFDA[9] |
| Appearance | To be determined | MedKoo Biosciences[8] |
| Solubility | No data available | |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences[8] |
II. Experimental Protocols for Disposal
The recommended disposal method for this compound is through a licensed chemical waste disposal service. This ensures compliance with regulations and minimizes risks. The following protocols outline the steps for preparing this compound waste for disposal.
Protocol 1: Disposal of Pure this compound and Concentrated Solutions
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect pure this compound waste and any concentrated solutions (>1%) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with organic compounds.
-
Label the container clearly as "Hazardous Waste: this compound" and include the approximate quantity.
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup by a licensed hazardous waste disposal company. Provide them with all available information on the compound.
Protocol 2: Disposal of Dilute Aqueous Solutions of this compound
For very dilute aqueous solutions (<1%), consult your institution's chemical safety office for guidance on sewer disposal regulations. Do not dispose of any amount of this compound down the drain without prior approval. If sewer disposal is not permitted:
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Collection: Collect the dilute solutions in a labeled hazardous waste container.
-
Disposal: Treat the collected solution as hazardous waste and arrange for professional disposal.
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
IV. Safety and Handling Considerations
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
-
Disclaimer: The information provided in this document is intended as a guide and is based on the best available information for the chemical class. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all institutional and regulatory requirements for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. Resources for gardeners » Manaaki Whenua [landcareresearch.co.nz]
- 2. nzpcn.org.nz [nzpcn.org.nz]
- 3. Lophomyrtus bullata • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 4. Lophomyrtus bullata - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C12H12O2 | CID 100464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. GSRS [precision.fda.gov]
Essential Safety and Logistical Information for Handling Bullatenone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Bullatenone. While a specific Safety Data Sheet (SDS) for this compound is not currently available, this guidance is based on the known properties of similar furanone compounds and established best practices for laboratory safety. It is imperative to treat this compound as a potentially hazardous substance and to adhere to these procedures to ensure a safe working environment.
Inferred Hazards and Required Personal Protective Equipment
Based on data from related furanone compounds, this compound should be handled with caution, assuming the potential for the following hazards. The recommended Personal Protective Equipment (PPE) is detailed below.
| Hazard Category | Potential Hazard | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed. | Hand Protection: Chemical-resistant gloves (nitrile or neoprene recommended; double-gloving for extended procedures).[1] Eye/Face Protection: Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. Skin/Body Protection: Laboratory coat. |
| Skin and Eye Irritation | May cause skin and eye irritation upon direct contact. | Hand Protection: Chemical-resistant gloves.[1] Eye/Face Protection: Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. | Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol or dust generation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and mitigate risks associated with handling this compound.
Preparation
-
Designated Area: All work involving this compound must be conducted in a designated, well-ventilated area, such as a certified chemical fume hood.
-
Gather Materials: Before commencing work, ensure all necessary PPE, experimental equipment, and waste disposal containers are readily accessible.
-
Spill Kit: A spill kit containing absorbent materials appropriate for organic compounds should be available in the laboratory.
-
Review Procedures: All personnel involved must review this safety guidance and the experimental protocol before handling this compound.
Handling
-
PPE: Always don the full required PPE before handling this compound.
-
Weighing and Transferring:
-
If this compound is in solid form, handle it gently to minimize dust generation.
-
When transferring liquids, use appropriate containment and dispensing tools (e.g., syringes, pipettes) to prevent splashes and spills.
-
-
Experimental Procedures:
-
Conduct all manipulations that may generate aerosols or dust within a chemical fume hood.
-
Keep containers of this compound sealed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
Post-Handling
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using a suitable solvent, followed by soap and water.
-
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Dispose of single-use items in the designated hazardous waste stream. Always wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper segregation and disposal of this compound waste are critical for laboratory safety and environmental protection.
Waste Segregation
-
This compound Waste: Collect pure, unused, or waste this compound in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.
-
Contaminated Solid Waste: All disposable materials that have been in contact with this compound (e.g., gloves, pipette tips, absorbent paper) must be collected in a separate, labeled hazardous waste container.[2]
-
Contaminated Liquid Waste: As a non-halogenated organic compound, solutions containing this compound should be collected in a designated, labeled waste container for non-halogenated organic solvents.[3][4][5] Do not mix with halogenated solvent waste.[4]
Disposal Procedure
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Storage: Store all waste containers in a designated and properly ventilated satellite accumulation area, within secondary containment, and away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations.
Safe Handling Workflow
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
